Product packaging for Glisoprenin D(Cat. No.:CAS No. 205594-89-4)

Glisoprenin D

Cat. No.: B2372758
CAS No.: 205594-89-4
M. Wt: 737.16
InChI Key: NWNDDBQOCUDCDV-QYOQUFJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glisoprenin D is a natural product found in Clonostachys rosea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H84O7 B2372758 Glisoprenin D CAS No. 205594-89-4

Properties

IUPAC Name

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNDDBQOCUDCDV-QYOQUFJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H84O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Glisoprenin D: An In-Depth Technical Guide to its Isolation from Gliocladium roseum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Glisoprenin D, a polyisoprenepolyol produced by the fungus Gliocladium roseum. This document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a member of the glisoprenin family of secondary metabolites isolated from the deuteromycete Gliocladium roseum (strain HA190-95). These compounds are of interest due to their biological activities, including the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea and moderate cytotoxic effects. Structurally, this compound is a C45 isoprenoid, a derivative of the related compound Glisoprenin A. This guide will focus on the technical aspects of its isolation and characterization.

Cultivation of Gliocladium roseum for this compound Production

The production of this compound is achieved through submerged fermentation of Gliocladium roseum. While specific optimization for this compound is not extensively documented, general fermentation parameters for this fungus can be adapted.

Culture Media

A suitable medium for the production of glisoprenins is a malt extract-based medium. A common formulation is:

  • DM Medium: 40 g/L of malt extract in distilled water.

For larger scale production, a more defined liquid fermentation medium can be utilized as described for Gliocladium roseum chlamydospore production, which can be adapted and optimized for secondary metabolite production[1]:

  • Liquid Fermentation Medium:

    • Cane Sugar: 40-50 g/L

    • Bean Cake Powder: 20-25 g/L

    • Potassium Dihydrogen Phosphate: 0.5-2 g/L

    • Magnesium Sulfate: 0.2-1 g/L

Fermentation Conditions

Optimal fermentation conditions are crucial for maximizing the yield of this compound.

  • Inoculation: Inoculate the sterile medium with a mycelial suspension of Gliocladium roseum HA190-95.

  • Temperature: 26-30°C[1]

  • pH: Maintain a pH between 4.0 and 6.0[1].

  • Agitation: 180-250 rpm[1].

  • Aeration: 1:0.2-0.8 (v/v)[1].

  • Fermentation Time: Typically 3-5 days, though this may require optimization for maximal this compound yield[1].

Isolation and Purification of this compound

The isolation of this compound from the culture broth involves a multi-step process of extraction and chromatography. The following protocol is based on the general procedures for isolating glisoprenin analogues.

Experimental Protocol
  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol.

    • Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Initial Chromatographic Separation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Further Purification by HPLC:

    • Pool the fractions containing glisoprenins based on Thin Layer Chromatography (TLC) analysis.

    • Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions.

    • A C18 reversed-phase column is typically used with a mobile phase gradient of methanol and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

  • Isolation of this compound:

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to yield the purified compound.

Structural Elucidation of this compound

The structure of this compound has been determined through spectroscopic analysis.

Chemical Structure

IUPAC Name: (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol

Chemical Formula: C45H84O7

Spectroscopic Data
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon skeleton and the position of functional groups. Techniques such as COSY, HSQC, and HMBC would be employed for complete structural assignment.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C45H84O7
Molecular Weight 737.1 g/mol
Appearance White powder
Solubility Soluble in methanol, ethyl acetate

Biological Activity of this compound

This compound exhibits specific biological activities of interest for drug development.

Inhibition of Appressorium Formation

This compound, along with other glisoprenins, inhibits the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for the fungus to penetrate the host plant tissue. This inhibitory action makes this compound a potential candidate for the development of novel antifungal agents in agriculture.

Cytotoxic Activity

This compound has been reported to exhibit moderate cytotoxic activity[2]. The specific cell lines and IC50 values are not detailed in the currently available literature, indicating a need for further investigation in this area.

Table 2: Summary of Biological Activities of this compound

ActivityTarget Organism/Cell LineObserved Effect
Inhibition of Appressorium Formation Magnaporthe griseaInhibition of the formation of infection structures[2].
Cytotoxicity Not specifiedModerate cytotoxic activity reported[2].
Antifungal Activity Not specifiedNo general antifungal activity observed[2].
Antibacterial Activity Not specifiedNo antibacterial activity observed[2].
Phytotoxic Activity Not specifiedNo phytotoxic activity observed[2].

Visualizing the Workflow and Pathways

Experimental Workflow for this compound Isolation

GlisopreninD_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Submerged Fermentation of Gliocladium roseum HA190-95 Filtration Filtration Fermentation->Filtration CultureFiltrate Culture Filtrate Filtration->CultureFiltrate Mycelium Mycelium Filtration->Mycelium EtOAc_Extraction Ethyl Acetate Extraction CultureFiltrate->EtOAc_Extraction MeOH_Extraction Methanol Extraction Mycelium->MeOH_Extraction Evaporation Evaporation EtOAc_Extraction->Evaporation MeOH_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Pooling Fraction Pooling (TLC) Silica_Column->Fraction_Pooling HPLC Preparative HPLC (C18) Fraction_Pooling->HPLC Pure_GlisopreninD Pure this compound HPLC->Pure_GlisopreninD MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Polyisoprenoids Polyisoprenoids (e.g., Glisoprenins) IPP->Polyisoprenoids DMAPP->Polyisoprenoids

References

Characterization of Novel Glisoprenin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of new glisoprenin derivatives. It details their biological activities, the signaling pathways they modulate, and the experimental protocols necessary for their evaluation. The information is intended to facilitate further research and development of this promising class of compounds.

Introduction to Glisoprenins

Glisoprenins are a class of fungal secondary metabolites, primarily isolated from species of Gliocladium.[1][2] These polyisoprenepolyols have garnered scientific interest due to their unique chemical structures and biological activities.[3] This document focuses on recently identified derivatives and provides a framework for their systematic characterization.

Newly Identified Glisoprenin Derivatives and Their Biological Activities

Several new glisoprenin derivatives have been isolated and characterized, including glisoprenins C, D, E, F, and G.[1][3][4] The primary biological activity identified for these compounds is the inhibition of appressorium formation in the rice blast fungus, Magnaporthe grisea.[1][2] Appressoria are specialized infection structures crucial for host plant invasion by pathogenic fungi.[2]

The derivatives generally exhibit moderate cytotoxic activity but have not shown significant broad-spectrum antifungal, antibacterial, or phytotoxic effects.[1][3] This specificity makes them interesting candidates for targeted antifungal development.

Quantitative Biological Activity Data

The following table summarizes the reported biological activities of various glisoprenin derivatives against Magnaporthe grisea and in cytotoxicity assays.

CompoundIC₅₀ (Appressorium Formation Inhibition in M. grisea)Cytotoxicity (Cell Line)Reference
Glisoprenin ANot specified in abstractsModerate[1]
Glisoprenin CNot specified in abstractsModerate[1]
Glisoprenin DNot specified in abstractsModerate[1]
Glisoprenin ENot specified in abstractsModerate[1]
Glisoprenin FNot specified in abstractsModerate[3]
Glisoprenin GNot specified in abstractsModerate[3]

Further literature review is required to populate specific IC₅₀ values.

Signaling Pathway of Glisoprenin Action

Glisoprenin A has been shown to interfere with the signal transduction pathway that leads to appressorium formation, particularly on hydrophobic surfaces.[2][5] This pathway is complex and involves the recognition of physical cues (surface hydrophobicity) and chemical signals from the host plant.[2] A key component of this pathway is the cyclic AMP (cAMP)-dependent protein kinase.[2] Glisoprenin A does not inhibit appressorium formation induced by exogenous cAMP on non-inductive surfaces, suggesting it acts upstream of cAMP signaling or on a parallel pathway that is dependent on surface cues.[2]

Glisoprenin_Signaling_Pathway cluster_surface Inductive Surface (Hydrophobic) cluster_fungus Magnaporthe grisea Hydrophobic Surface Hydrophobic Surface MPG1 MPG1 (Hydrophobin) Hydrophobic Surface->MPG1 Recognition GPCR G-Protein Coupled Receptor (Putative) MPG1->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Appressorium Appressorium Formation PKA->Appressorium Phosphorylation Cascade Glisoprenin Glisoprenin Derivatives Glisoprenin->GPCR Inhibits

Inhibitory action of glisoprenins on the appressorium formation signaling pathway.

Experimental Protocols

This section outlines the key experimental methodologies for the characterization of new glisoprenin derivatives.

Isolation and Purification of Glisoprenin Derivatives

A general workflow for the isolation and purification of glisoprenin derivatives from fungal cultures is presented below.

Experimental_Workflow Fungal_Culture Submerged Culture of Gliocladium roseum Fermentation Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation Isolation of Pure Derivatives Chromatography->Isolation Characterization Structural & Functional Characterization Isolation->Characterization

General experimental workflow for the isolation and characterization of glisoprenins.

Protocol:

  • Fungal Culture: Gliocladium roseum is grown in a suitable liquid medium (e.g., malt extract broth) under submerged fermentation conditions.[2]

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the glisoprenin derivatives into the organic phase.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatographic separation. This may include column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The chemical structure of each purified derivative is determined using spectroscopic methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Appressorium Formation Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the formation of appressoria by Magnaporthe grisea conidia on an inductive surface.

Protocol:

  • Conidia Suspension: Prepare a suspension of M. grisea conidia in sterile water.

  • Test Compound Preparation: Dissolve the glisoprenin derivative in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Setup: On a hydrophobic surface (e.g., a plastic coverslip), add a small volume of the conidia suspension mixed with the test compound at various concentrations. Include a solvent control.

  • Incubation: Incubate the coverslips in a humid chamber at room temperature for a sufficient time to allow for appressorium formation in the control group (typically 16-24 hours).

  • Microscopy and Quantification: Observe the conidia under a microscope and count the number of germinated conidia that have formed appressoria. Calculate the percentage of inhibition relative to the solvent control.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits appressorium formation by 50%.

Cytotoxicity Assay

Principle: A standard colorimetric assay, such as the MTT or XTT assay, is used to assess the effect of the glisoprenin derivatives on the viability of cultured mammalian cells.

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the glisoprenin derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the metabolic dye (e.g., MTT) to each well and incubate to allow for its conversion to a colored formazan product by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies can provide insights into the chemical features of glisoprenin derivatives that are essential for their biological activity. By comparing the structures of different derivatives with their corresponding potencies in the bioassays, it is possible to identify key functional groups and structural motifs. For a comprehensive SAR analysis, computational methods such as quantitative structure-activity relationship (QSAR) modeling can be employed.[6][7][8]

The logical relationship for a basic SAR study is outlined below.

SAR_Logic Derivative_A Glisoprenin Derivative A (Structure & Activity) Comparison Compare Structures and Activities Derivative_A->Comparison Derivative_B Glisoprenin Derivative B (Structure & Activity) Derivative_B->Comparison Derivative_N Glisoprenin Derivative N (Structure & Activity) Derivative_N->Comparison SAR_Hypothesis Formulate SAR Hypothesis Comparison->SAR_Hypothesis New_Derivatives Design and Synthesize New Derivatives SAR_Hypothesis->New_Derivatives Testing Test Biological Activity New_Derivatives->Testing Refined_SAR Refine SAR Model Testing->Refined_SAR Refined_SAR->New_Derivatives

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Glisoprenin D in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin D, a complex polyprenol produced by the fungus Clonostachys rosea (formerly Gliocladium roseum), exhibits intriguing biological activities, including the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea[1]. Despite its potential, the biosynthetic pathway responsible for its intricate structure remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a scientifically informed, putative biosynthetic pathway for this compound. Drawing upon the known genomics of C. rosea and the fundamental principles of isoprenoid biosynthesis in fungi, this document outlines the likely enzymatic steps, precursor molecules, and potential gene clusters involved. Furthermore, it details robust experimental protocols for the elucidation and characterization of this novel pathway, aiming to empower researchers in the fields of natural product biosynthesis, drug discovery, and synthetic biology.

Introduction to this compound

This compound belongs to the glisoprenin family of secondary metabolites isolated from Clonostachys rosea[1]. Structurally, it is a highly hydroxylated C45 polyprenol, indicating its origin from the isoprenoid biosynthetic pathway[2]. The intricate arrangement of hydroxyl groups along its long hydrocarbon chain suggests a series of specific enzymatic modifications, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. Understanding the biosynthesis of this compound is crucial for several reasons: it can enable the heterologous production of the compound and its analogs, facilitate the generation of novel derivatives with improved therapeutic properties, and provide insights into the metabolic capabilities of its producing organism.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC45H84O7[2]
Molecular Weight737.1 g/mol [2]
IUPAC Name(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol[2]
ClassPolyprenol (Isoprenoid)[2]

The Producing Organism: Clonostachys rosea

Clonostachys rosea is a widely distributed fungus known for its mycoparasitic and endophytic lifestyle, making it a promising biocontrol agent. Its genome has been sequenced, revealing a rich repertoire of secondary metabolite biosynthetic gene clusters[3][4]. The genome of C. rosea strain YKD0085, for instance, is predicted to encode 15 terpenoid synthases, alongside numerous polyketide synthases and non-ribosomal peptide synthetases[3]. This genomic potential strongly supports the capability of C. rosea to produce complex isoprenoids like this compound.

A Putative Biosynthetic Pathway for this compound

While no dedicated studies have elucidated the specific biosynthetic pathway of this compound, a putative pathway can be proposed based on the established principles of isoprenoid biosynthesis in fungi. The pathway can be conceptually divided into three main stages: precursor biosynthesis, chain elongation and cyclization (though this compound is acyclic), and post-modification.

Stage 1: Precursor Biosynthesis via the Mevalonate Pathway

Fungi exclusively utilize the mevalonate (MVA) pathway to synthesize the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[5]. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions.

MVA_Pathway acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa Acetoacetyl-CoA thiolase, HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-phosphate mevalonate->mvp Mevalonate kinase mvpp Mevalonate-5-pyrophosphate mvp->mvpp Phosphomevalonate kinase ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IPP isomerase

Figure 1: The Mevalonate (MVA) pathway for the biosynthesis of IPP and DMAPP.
Stage 2: Polyprenyl Chain Elongation

The C45 backbone of this compound is assembled through the sequential condensation of IPP units with a growing polyprenyl pyrophosphate chain. This process is catalyzed by prenyltransferases. A geranylgeranyl pyrophosphate (GGPP) synthase would first synthesize the C20 precursor, GGPP. Subsequently, a non-head-to-tail prenyltransferase or a series of head-to-tail condensations catalyzed by a long-chain polyprenyl synthase would extend the chain to 45 carbons.

Stage 3: Post-Modification - The Hydroxylation Cascade

The final and most complex stage in the biosynthesis of this compound is the extensive hydroxylation of the polyprenyl backbone. This is likely carried out by a series of cytochrome P450 monooxygenases (P450s) and potentially other oxidoreductases. These enzymes would exhibit high regio- and stereospecificity to install the seven hydroxyl groups at their precise locations. The genes encoding these modifying enzymes are expected to be co-located with the terpene synthase gene in a biosynthetic gene cluster (BGC).

Putative_Glisoprenin_D_Pathway cluster_precursors Precursor Biosynthesis cluster_elongation Chain Elongation cluster_modification Post-Modification ipp IPP gpp Geranyl-PP (C10) ipp->gpp + IPP fpp Farnesyl-PP (C15) ipp->fpp + IPP ggpp Geranylgeranyl-PP (C20) ipp->ggpp + IPP c45pp Nonaprenyl-PP (C45) ipp->c45pp + 5 IPP dmapp DMAPP dmapp->gpp GPPS gpp->fpp FPPS fpp->ggpp GGPPS ggpp->c45pp Polyprenyl Synthase polyprenol C45 Polyprenol c45pp->polyprenol Phosphatase glisoprenin_d This compound polyprenol->glisoprenin_d Cytochrome P450s & other oxidoreductases

Figure 2: A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Mining: Utilize bioinformatics tools such as antiSMASH and FungiDB to scan the genome of Clonostachys rosea for putative terpene biosynthetic gene clusters. Search for clusters containing a terpene synthase/cyclase, cytochrome P450s, and other modifying enzymes.

  • Comparative Genomics: Compare the genomes of this compound-producing and non-producing strains of C. rosea or related species to identify unique BGCs in the producer.

  • Transcriptomics (RNA-Seq): Cultivate C. rosea under conditions that promote this compound production and perform RNA-Seq analysis to identify upregulated gene clusters that correlate with metabolite production.

BGC_Identification_Workflow start C. rosea Genome genome_mining Genome Mining (antiSMASH) start->genome_mining comparative_genomics Comparative Genomics start->comparative_genomics transcriptomics Transcriptomics (RNA-Seq) start->transcriptomics candidate_bgcs Candidate BGCs genome_mining->candidate_bgcs comparative_genomics->candidate_bgcs transcriptomics->candidate_bgcs functional_characterization Functional Characterization candidate_bgcs->functional_characterization end Identified BGC functional_characterization->end

Figure 3: Workflow for the identification of the this compound biosynthetic gene cluster.
Functional Characterization of the BGC

  • Gene Deletion: Create targeted knockouts of the candidate terpene synthase and P450 genes in C. rosea using CRISPR-Cas9 or homologous recombination. Analyze the metabolite profiles of the mutant strains by LC-MS to confirm the loss of this compound production.

  • Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and analyze the culture extracts for the production of this compound or its intermediates.

  • In Vitro Enzyme Assays: Express and purify the individual enzymes (terpene synthase, P450s) in E. coli or a yeast expression system. Perform in vitro assays with the appropriate substrates (e.g., GGPP for the terpene synthase, polyprenol for the P450s) to confirm their catalytic activity and product formation.

Metabolite Analysis
  • Extraction: Extract the secondary metabolites from C. rosea cultures (both wild-type and mutant strains) using organic solvents such as ethyl acetate or methanol.

  • Detection and Quantification: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the detection and relative quantification of this compound and its potential intermediates.

  • Structure Elucidation: For novel intermediates, perform large-scale fermentation and purification, followed by structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 2: Summary of Experimental Methodologies

ObjectiveMethodologyKey ProtocolsExpected Outcome
BGC Identification Bioinformatics & TranscriptomicsGenome mining with antiSMASH, comparative genomics, differential gene expression analysis (RNA-Seq).Identification of one or more candidate biosynthetic gene clusters for this compound.
Functional Validation Molecular GeneticsGene knockout via CRISPR-Cas9, heterologous expression in a suitable host.Confirmation of the BGC's role in this compound biosynthesis through loss-of-function or gain-of-function experiments.
Enzyme Characterization BiochemistryRecombinant protein expression and purification, in vitro enzyme assays with potential substrates.Determination of the specific function of each enzyme in the biosynthetic pathway.
Metabolite Profiling Analytical ChemistryLC-MS analysis of culture extracts, NMR and HRMS for structure elucidation of novel compounds.Identification of biosynthetic intermediates and confirmation of the final product's structure.

Conclusion and Future Perspectives

The biosynthesis of this compound in Clonostachys rosea presents a fascinating yet unexplored area of fungal natural product chemistry. The proposed putative pathway, based on fundamental principles of isoprenoid biosynthesis, provides a solid framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for the definitive elucidation of this pathway. Unraveling the enzymatic machinery responsible for the synthesis of this compound will not only expand our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel and potentially more potent therapeutic agents. The rich genomic landscape of Clonostachys rosea undoubtedly holds the key to unlocking this intricate biosynthetic puzzle.

References

Unraveling the Enigmatic Mechanism of Glisoprenin D in Halting Rice Blast Fungus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Putative Action Against Magnaporthe grisea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glisoprenin D, a natural product isolated from Gliocladium roseum, has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, the causal agent of the devastating rice blast disease.[1] While research specifically detailing the mechanism of this compound is limited, extensive studies on its structural analog, Glisoprenin A, provide a strong predictive framework for its mode of action. This document synthesizes the available data and presents a putative mechanism for this compound, focusing on its interference with a crucial signal transduction pathway required for the fungus to infect its host. It is proposed that this compound, like Glisoprenin A, acts by disrupting the signaling cascade initiated by physical cues from a hydrophobic surface, a critical step for appressorium development, without exhibiting general fungitoxic effects.[1][2] This targeted action suggests a nuanced and specific interaction with the pathogen's infection machinery.

Introduction: The Challenge of Magnaporthe grisea and the Potential of Glisoprenins

Magnaporthe grisea poses a significant threat to global rice production. Its ability to cause disease is fundamentally dependent on the formation of a specialized infection structure called an appressorium. This melanized, dome-shaped cell generates enormous turgor pressure to breach the plant cuticle mechanically. The development of the appressorium is a complex process, triggered by a combination of physical and chemical cues from the host surface, including hydrophobicity and the presence of wax components.[2][3]

Glisoprenins are a class of fungal metabolites that have been shown to inhibit this crucial developmental stage.[1] Specifically, this compound was found to prevent appressorium formation on inductive hydrophobic surfaces.[1] Notably, the glisoprenins, including D, did not show broad-spectrum antifungal, antibacterial, or phytotoxic activities, indicating a specific mechanism of action rather than general toxicity.[1] This specificity makes them intriguing candidates for the development of novel, targeted fungicides.

Putative Mechanism of Action: Interference with Surface Sensing Pathway

Based on the detailed investigation of Glisoprenin A, it is hypothesized that this compound targets a signal transduction pathway essential for recognizing the physical cue of a hydrophobic surface.[2][3] M. grisea possesses at least two distinct pathways that can lead to appressorium formation:

  • A Surface-Sensing Pathway: This pathway is activated by physical cues like hydrophobicity. Glisoprenin A specifically inhibits this pathway.[2][3]

  • A cAMP-Mediated Pathway: This pathway can be artificially induced on non-inductive (hydrophilic) surfaces by the addition of cyclic AMP (cAMP) or inhibitors of cAMP phosphodiesterase, such as 3-isobutyl-1-methylxanthine (IBMX).[2] Glisoprenin A does not inhibit appressorium formation when it is induced via this pathway, indicating the independence of the two signaling cascades.[2][3]

Therefore, the proposed mechanism for this compound is the specific blockade of the signaling cascade that transduces the physical signal of a hydrophobic surface, preventing the initiation of appressorium development.

Glisoprenin_D_Mechanism cluster_hydrophobic Hydrophobic Surface cluster_hydrophilic Hydrophilic Surface p1 hydrophobic_signal Hydrophobic Cue p2 cAMP_inducers cAMP / IBMX surface_sensor Surface Sensor (e.g., Mpg1 Hydrophobin) hydrophobic_signal->surface_sensor glisoprenin_pathway Signal Transduction Cascade surface_sensor->glisoprenin_pathway appressorium_formation Appressorium Formation glisoprenin_pathway->appressorium_formation glisoprenin_d This compound glisoprenin_d->glisoprenin_pathway Inhibition cAMP_pathway cAMP-PKA Signaling Pathway cAMP_inducers->cAMP_pathway cAMP_pathway->appressorium_formation

Diagram 1: Proposed dual signaling pathways for appressorium formation in M. grisea and the inhibitory action of this compound.

Quantitative Data

While specific quantitative data for this compound's inhibitory activity has not been published, the data for Glisoprenin A provides a benchmark for the expected potency. It is anticipated that this compound would exhibit similar activity in the low microgram per milliliter range.

Table 1: Inhibitory Activity of Glisoprenin A on Appressorium Formation

Compound Concentration (µg/mL) Surface Type Inducer Appressorium Formation Inhibition
Glisoprenin A 5 Hydrophobic None Yes
Glisoprenin A 5 Hydrophilic 1,16-Hexadecanediol No
Glisoprenin A 5 Hydrophilic cAMP / IBMX No
Glisoprenin A 2 Hydrophobic None Inhibition starts

(Data extrapolated from studies on Glisoprenin A by Thines et al., 1997)

Experimental Protocols

The following protocols are based on the methodologies used to characterize Glisoprenin A and are directly applicable to the study of this compound.

Fungal Strains and Culture Conditions
  • Organism: Magnaporthe grisea (e.g., strain BASF Taiwan).

  • Culture Medium: Oatmeal agar or similar standard fungal growth medium.

  • Incubation: Cultures are maintained at approximately 22-25°C with a 12-hour light/dark cycle to promote conidiation.

  • Conidia Harvesting: Conidia are harvested from 10-14 day old cultures by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments.

Appressorium Formation Inhibition Assay

This assay is critical for determining the inhibitory activity of this compound on appressorium development.

  • Preparation of Surfaces:

    • Hydrophobic Surface: The hydrophobic side of a GelBond film or a similar plastic surface is used.

    • Hydrophilic Surface: The hydrophilic side of a GelBond film or glass slides are used.

  • Spore Suspension: A conidial suspension is prepared in sterile water to a final concentration of approximately 1 x 105 conidia/mL.

  • Application of Compound: this compound, dissolved in a suitable solvent (e.g., methanol or ethanol), is added to the spore suspension to achieve the desired final concentrations. A solvent control is run in parallel. The final solvent concentration should be kept below 1% to avoid non-specific effects.

  • Induction (for hydrophilic surfaces): For assays on hydrophilic surfaces, inducers such as cAMP (e.g., 10 mM), IBMX (e.g., 100 µg/mL), or plant wax components like 1,16-hexadecanediol (e.g., 10 µM) are added to the spore suspension.

  • Incubation: Droplets of the spore suspension (with or without the test compound and inducers) are placed on the respective surfaces and incubated in a humid chamber at room temperature for 16-24 hours.

  • Microscopic Evaluation: The percentage of germinated conidia that have formed appressoria is determined by observing at least 100 germinated conidia per replicate under a light microscope.

Experimental_Workflow cluster_conditions Experimental Conditions start Start harvest_conidia Harvest M. grisea Conidia start->harvest_conidia prepare_suspension Prepare Spore Suspension (1x10^5 spores/mL) harvest_conidia->prepare_suspension hydrophobic Hydrophobic Surface + this compound prepare_suspension->hydrophobic hydrophilic_inducer Hydrophilic Surface + Inducer + this compound prepare_suspension->hydrophilic_inducer control Control (No this compound) prepare_suspension->control incubate Incubate 16-24h in Humid Chamber hydrophobic->incubate hydrophilic_inducer->incubate control->incubate microscopy Microscopic Analysis incubate->microscopy quantify Quantify Appressorium Formation (%) microscopy->quantify end End quantify->end

Diagram 2: Experimental workflow for the appressorium formation inhibition assay.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel fungicides against Magnaporthe grisea. Its putative mechanism of action, the specific inhibition of the surface-sensing signal transduction pathway required for infection, offers a targeted approach that could reduce off-target effects and the development of resistance.

To fully elucidate the mechanism of this compound, future research should focus on:

  • Target Identification: Utilizing affinity chromatography, proteomics, or genetic approaches to identify the specific molecular target(s) of this compound within the surface-sensing pathway.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to understand the chemical moieties crucial for its inhibitory activity.

  • Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in M. grisea upon treatment with this compound to further map the affected pathways.

  • In Planta Efficacy: Evaluating the ability of this compound to control rice blast disease in greenhouse and field trials.

By building on the foundational knowledge from Glisoprenin A and pursuing these research avenues, the full potential of this compound as a specific and effective anti-infective agent for rice blast disease can be realized.

References

Investigating the Cytotoxic Properties of Glisoprenin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial interest in its biological activities, publicly available data on the specific cytotoxic properties of Glisoprenin D remains limited. While early research identified it as having "moderate cytotoxic" activity, a comprehensive understanding of its potency, target cancer cell lines, and mechanism of action is not yet available in scientific literature. This technical guide serves to consolidate the current knowledge and provide a framework for future research into the potential of this compound as an anti-cancer agent.

Quantitative Cytotoxicity Data

A thorough review of published studies has revealed a notable absence of quantitative data detailing the cytotoxic effects of this compound. Specifically, the half-maximal inhibitory concentration (IC50) values against various cancer cell lines have not been reported. This fundamental information is crucial for assessing the compound's potency and selectivity.

Table 1: Summary of Available Cytotoxicity Data for this compound

Cell LineIC50 (µM)Reference
Not ReportedNot Reported[1]

Further research is imperative to populate this table and establish a clear profile of this compound's cytotoxic efficacy.

Experimental Protocols

To guide future investigations, this section outlines standard experimental protocols for evaluating the cytotoxic properties of a compound like this compound.

Cell Viability Assays

The initial assessment of cytotoxicity involves determining the effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

To determine if the cytotoxic effect of this compound is mediated by apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is a standard method.

Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (once determined) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathways and Mechanistic Insights

The molecular mechanism by which this compound exerts its cytotoxic effects is currently unknown. Future research should focus on identifying the signaling pathways modulated by this compound. A logical workflow for such an investigation is presented below.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cluster_3 Target Validation A Determine IC50 of this compound (MTT Assay) B Apoptosis vs. Necrosis (Annexin V/PI Assay) A->B If cytotoxic C Caspase Activation (Western Blot/Activity Assay) B->C If apoptotic D Phospho-Kinase Array C->D Elucidate upstream signals E Western Blot for Key Pathway Proteins D->E Validate hits F Gene Knockdown/Overexpression E->F Confirm target involvement G In Vivo Studies F->G Assess therapeutic potential

Caption: A proposed experimental workflow for investigating the cytotoxic mechanism of this compound.

Based on the mechanisms of other cytotoxic natural products, potential signaling pathways that could be investigated include the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-Caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Stimuli Cellular Stress (e.g., this compound) Mitochondrion Mitochondrion Stimuli->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-Caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

This compound presents an intriguing but largely unexplored potential as a cytotoxic agent. The immediate priority for future research is to conduct comprehensive in vitro screening to determine its IC50 values across a panel of human cancer cell lines. Subsequent studies should then focus on elucidating its mechanism of action, with an initial emphasis on its ability to induce apoptosis and the identification of the key signaling pathways involved. The experimental framework provided in this guide offers a roadmap for these crucial next steps in evaluating the therapeutic potential of this compound.

References

Glisoprenin D: A Potent and Specific Inhibitor of Fungal Appressorium Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glisoprenin D is a naturally occurring polyprenol isolated from the fungus Clonostachys rosea (formerly Gliocladium roseum). It belongs to a class of related compounds, the glisoprenins, which have been identified as specific inhibitors of appressorium formation in the rice blast fungus, Magnaporthe grisea. The appressorium is a critical specialized infection structure required by many pathogenic fungi to penetrate their hosts. This compound's targeted mechanism of action, interfering with the pathogen's ability to sense its environment and initiate infection, presents a compelling avenue for the development of novel, targeted antifungal agents. This document provides a comprehensive overview of the available data on this compound and its analogs, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mode of action.

Introduction

The formation of an appressorium is a key step in the infection cycle of many devastating plant pathogenic fungi, including Magnaporthe grisea. This dome-shaped, melanized cell generates enormous turgor pressure to mechanically breach the host cuticle. The signaling pathways that govern appressorium formation are complex, involving the perception of physical cues from the host surface, such as hydrophobicity and hardness, which trigger a cascade of intracellular events.

This compound and its analogs have emerged as valuable chemical probes for dissecting these pathways and as potential leads for new fungicides. Unlike broad-spectrum fungicides that often target essential cellular processes, glisoprenins exhibit a more refined mechanism, specifically inhibiting the pathogen's infection machinery. They have been shown to disrupt the signal transduction pathway initiated by hydrophobic surfaces, a critical upstream event in appressorium development.[1] This specificity suggests a lower likelihood of off-target effects and a potentially more sustainable approach to disease control.

Data Presentation: Inhibitory Activity of Glisoprenins

While specific quantitative data for this compound's inhibitory activity on appressorium formation is not available in the reviewed literature, data for the closely related analog, Glisoprenin A, provides a strong indication of the potency of this class of molecules. The "Appressorium Inhibiting Concentration" (AIC) is used to quantify this activity, with AIC50 representing the concentration required to inhibit appressorium formation in 50% of germinated conidia.

Table 1: Inhibitory Activity of Glisoprenin A on Appressorium Formation in M. grisea

CompoundSurface TypeInducerAIC50 (µg/mL)AIC90 (µg/mL)
Glisoprenin AHydrophobic (GelBond)-2-5>10
Glisoprenin AHydrophilic1,16-HexadecanediolNo InhibitionNo Inhibition
Glisoprenin AHydrophilicchlorophenylthio-cAMPNo InhibitionNo Inhibition

Data extrapolated from studies on Glisoprenin A, which is structurally similar to this compound.

The data clearly demonstrates that Glisoprenin A's inhibitory effect is contingent on the presence of a hydrophobic surface, indicating that it acts on the pathway responsible for sensing this physical cue. Its lack of activity on hydrophilic surfaces, even when appressorium formation is artificially induced by downstream signaling molecules like cAMP, confirms that its target is upstream of the cAMP-PKA signaling cascade.

Table 2: General Biological Activity of Glisoprenins

ActivityResult
AntifungalNone
AntibacterialNone
PhytotoxicNone
CytotoxicModerate

Source: Thines et al., 1998[1]

This profile highlights the specificity of the glisoprenins. Their lack of general antifungal or antibacterial activity suggests they do not act on common, essential cellular processes. The moderate cytotoxicity warrants further investigation in the context of drug development.

Mechanism of Action: Interference with Surface Sensing

The current evidence points to the glisoprenins, including this compound, acting on the initial stages of the appressorium formation signaling cascade. This process begins with the perception of the host surface by the fungal conidium.

The Appressorium Formation Signaling Pathway

In M. grisea, the recognition of a hydrophobic surface is thought to be mediated by sensor proteins at the cell surface. This recognition triggers two major, interconnected signaling pathways:

  • The cAMP-PKA Pathway: Activated by G-protein coupled receptors, this pathway leads to a rapid increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), a key regulator of downstream morphogenesis and gene expression.

  • The Pmk1 MAPK Pathway: A mitogen-activated protein kinase (MAPK) cascade, homologous to the yeast pheromone response pathway, is also crucial for appressorium development and function. Pmk1, the terminal MAPK, regulates a host of cellular processes required for infection.

Proposed Site of this compound Inhibition

The experimental evidence for Glisoprenin A strongly suggests that this compound acts upstream of cAMP production. By inhibiting the pathway initiated by hydrophobic cues, but not the artificial induction of appressorium formation by exogenous cAMP, it is likely that this compound targets a component involved in the initial surface recognition or the immediate downstream signal transduction.

Appressorium_Signaling_Pathway cluster_surface Fungal Cell Surface cluster_cell Fungal Cell Cytoplasm hydrophobic_surface Hydrophobic Surface Cue sensor_proteins Surface Sensor Proteins (e.g., Msb2, Sho1) hydrophobic_surface->sensor_proteins Perception sensor_proteins->inhibition glisoprenin_d This compound glisoprenin_d->inhibition Inhibition cAMP_pathway cAMP-PKA Pathway inhibition->cAMP_pathway pmk1_pathway Pmk1 MAPK Pathway inhibition->pmk1_pathway appressorium_formation Appressorium Formation cAMP_pathway->appressorium_formation pmk1_pathway->appressorium_formation Appressorium_Assay_Workflow start Start harvest Harvest M. grisea Conidia start->harvest prepare_suspension Prepare Conidial Suspension (1x10^5 conidia/mL) harvest->prepare_suspension setup_assay Pipette Conidia +/- this compound onto Hydrophobic Surface prepare_suspension->setup_assay prepare_compound Prepare this compound Dilutions prepare_compound->setup_assay incubate Incubate (16-24h, 24-28°C) setup_assay->incubate microscopy Microscopic Observation incubate->microscopy quantify Quantify Appressorium Formation (% Inhibition, AIC50) microscopy->quantify end End quantify->end

References

Biological Activities of Glisoprenin D and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Glisoprenin D and its analogues. Sourced from submerged cultures of the fungus Gliocladium roseum, Glisoprenins represent a class of fungal polyisoprenepolyols with intriguing biological profiles. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action through signaling pathway diagrams.

Core Biological Activities

This compound, along with its structural relatives Glisoprenin C and E, has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, the fungus responsible for rice blast disease.[1] This activity suggests potential applications in agriculture as a crop protection agent. Furthermore, these compounds have demonstrated moderate cytotoxic activities against various cancer cell lines, indicating a potential for further investigation in oncology.[1] Notably, Glisoprenins C, D, and E have not been found to possess antifungal, antibacterial, or phytotoxic activities.[1]

Quantitative Data on Biological Activities

CompoundCell LineActivityIC50 (µM)Reference
Glisoprenin G A549 (Lung Carcinoma)Cytotoxicity33.05[2]
MDA-MB-231 (Breast Cancer)Cytotoxicity9.05[2]
PC-3 (Prostate Cancer)Cytotoxicity19.25[2]
Glisoprenin F A549 (Lung Carcinoma)Cytotoxicity48.59[2]
MDA-MB-231 (Breast Cancer)Cytotoxicity15.59[2]
PC-3 (Prostate Cancer)Cytotoxicity32.31[2]

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the replication and advancement of research. The following are generalized protocols based on standard practices for the evaluation of compounds like Glisoprenins.

Appressorium Formation Inhibition Assay (adapted from studies on Glisoprenin A)

This assay evaluates the ability of a compound to inhibit the formation of appressoria, the specialized infection structures of fungi like Magnaporthe grisea.

  • Conidia Suspension Preparation: Conidia of M. grisea are harvested from a culture grown on an appropriate medium. The concentration of conidia in sterile water is adjusted to a standard density (e.g., 1 x 10^5 conidia/mL).

  • Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., methanol or DMSO). Serial dilutions are made to achieve the desired final concentrations for the assay.

  • Assay Setup: Aliquots of the conidial suspension are mixed with the test compound at various concentrations in the wells of a microtiter plate or on a hydrophobic surface (e.g., plastic coverslips) to induce appressorium formation. A control group with the solvent alone is included.

  • Incubation: The plates are incubated under conditions that promote germination and appressorium formation (e.g., 24-28°C in a humid chamber) for a defined period (e.g., 24 hours).

  • Microscopic Evaluation: After incubation, the percentage of germinated conidia that have formed appressoria is determined by microscopic observation. At least 100 germinated conidia are counted per replicate.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits appressorium formation by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, PC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound are yet to be fully elucidated. However, studies on Glisoprenin A provide valuable insights into its mechanism of action in inhibiting appressorium formation in Magnaporthe grisea. It is proposed that Glisoprenin A interferes with the signal transduction pathway initiated by the physical cue of a hydrophobic surface, which is a critical step for the fungus to recognize the host plant and initiate infection.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for assessing the biological activities of this compound and its analogues.

Appressorium_Formation_Signaling_Pathway cluster_surface Fungal Cell Surface cluster_cell Fungal Cell Interior Hydrophobic Surface Hydrophobic Surface Surface Sensor Surface Sensor Hydrophobic Surface->Surface Sensor Physical Cue Signal Transduction Cascade Signal Transduction Cascade Surface Sensor->Signal Transduction Cascade Activates Appressorium Formation Appressorium Formation Signal Transduction Cascade->Appressorium Formation Leads to This compound This compound This compound->Signal Transduction Cascade Inhibits

Caption: Proposed signaling pathway for this compound's inhibition of appressorium formation.

Experimental_Workflow Isolation Isolation of this compound from Gliocladium roseum Structure Structure Elucidation Isolation->Structure Bioassays Biological Assays Structure->Bioassays Appressorium Appressorium Formation Inhibition Assay Bioassays->Appressorium Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Data Data Analysis (IC50 Determination) Appressorium->Data Cytotoxicity->Data SAR Structure-Activity Relationship Studies Data->SAR Analogues Synthesis of Analogues SAR->Analogues Analogues->Bioassays

Caption: General experimental workflow for the study of this compound and its analogues.

References

Glisoprenin D: A Fungal Metabolite with Potential as a Novel Agrochemical

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Source, Production, and Biological Activity of Glisoprenin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the glisoprenin family of fungal metabolites, has garnered interest for its specific biological activity against the rice blast fungus, Magnaporthe grisea. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its production through fermentation, and an exploration of its proposed biosynthetic origins and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and agrochemical development.

Natural Source and Biological Activity

This compound is a naturally occurring polyisoprenepolyol produced by the filamentous fungus Gliocladium roseum.[1] It was co-isolated with other glisoprenin derivatives, including glisoprenins C and E, from submerged cultures of G. roseum strain HA190-95.[1] The primary and most notable biological activity of this compound and its analogues is the potent and specific inhibition of appressorium formation in the devastating rice blast fungus, Magnaporthe grisea.[1] Appressoria are specialized infection structures essential for the fungus to penetrate the host plant tissue. By inhibiting their formation, this compound effectively prevents fungal invasion. While exhibiting this targeted antifungal action, glisoprenins have been reported to show only moderate cytotoxic, and no general antifungal, antibacterial, or phytotoxic activities, highlighting their potential for development as a selective agrochemical.[1]

Production of this compound

The production of this compound is achieved through submerged fermentation of Gliocladium roseum. While specific yields for this compound are not extensively reported in publicly available literature, a general methodology can be derived from protocols for the cultivation of G. roseum and the isolation of similar fungal metabolites.

Fermentation Protocol

The following protocol is adapted from a patented method for the liquid fermentation of Gliocladium roseum for the production of chlamydospores, which can be modified for the production of secondary metabolites like this compound.

Table 1: Fermentation Parameters for Gliocladium roseum

ParameterValue/Range
Culture Medium
Sucrose40-50 g/L
Bean Cake Powder20-25 g/L
Potassium Dihydrogen Phosphate0.5-2 g/L
Magnesium Sulfate0.2-1 g/L
Inoculation
Inoculum TypeSpore suspension or mycelial culture
Inoculum Size0.2% - 2% (v/v)
Fermentation Conditions
pH4.0 - 6.0
Temperature26°C - 30°C
Agitation180 - 250 rpm
Aeration1:0.2 - 1:0.8 (vessel volume:air volume per minute)
Fermentation Time3 - 5 days
Experimental Workflow for Production and Isolation

The following diagram illustrates a typical workflow for the production and isolation of this compound from Gliocladium roseum cultures.

G cluster_0 Fermentation cluster_1 Extraction and Purification Inoculation Inoculation Fermentation_Process Submerged Fermentation (3-5 days, 26-30°C, pH 4-6) Inoculation->Fermentation_Process Harvest Harvest of Culture Broth and Mycelium Fermentation_Process->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Crude Extract Concentration Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Concentration->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

A generalized workflow for the production and isolation of this compound.

Biosynthesis of this compound (Proposed Pathway)

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its polyisoprenoid structure, it is hypothesized to be derived from the terpenoid biosynthetic pathway. Fungi typically utilize the mevalonate (MVA) pathway for the synthesis of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the this compound backbone is likely initiated by a prenyltransferase, which catalyzes the sequential condensation of IPP units onto a starter molecule, possibly DMAPP or another prenyl pyrophosphate. The resulting polyisoprenoid chain would then undergo a series of modifications, including hydroxylation and cyclization, catalyzed by specific enzymes such as cytochrome P450 monooxygenases and terpene cyclases, to yield the final structure of this compound.

G Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP Prenyltransferase Prenyltransferase IPP_DMAPP->Prenyltransferase Polyisoprenoid_PP Polyisoprenoid Pyrophosphate Prenyltransferase->Polyisoprenoid_PP Modifying_Enzymes Modifying Enzymes (P450s, Cyclases) Polyisoprenoid_PP->Modifying_Enzymes Glisoprenin_D This compound Modifying_Enzymes->Glisoprenin_D

A proposed biosynthetic pathway for this compound.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry and the long polyisoprenoid chain present significant challenges for chemical synthesis. However, the development of novel synthetic methodologies for the construction of polyketide and polyisoprenoid natural products may pave the way for the future synthesis of this compound and its analogues. Such a synthesis would be invaluable for confirming the absolute stereochemistry of the natural product and for generating derivatives to explore structure-activity relationships.

Mechanism of Action: Inhibition of Appressorium Formation

This compound inhibits the formation of appressoria in M. grisea, a process triggered by physical cues such as the hydrophobicity of the host plant surface. This signaling pathway is known to be distinct from the cAMP-dependent pathway, which can also induce appressorium formation. While the precise molecular target of this compound remains to be identified, it is proposed to interfere with a key component of the hydrophobic surface sensing signal transduction cascade. This could involve the inhibition of a specific receptor, kinase, or downstream effector protein essential for the morphological changes that lead to appressorium development.

G Hydrophobic_Surface Hydrophobic Surface (e.g., Rice Leaf) Signal_Perception Signal Perception (Receptor) Hydrophobic_Surface->Signal_Perception Signal_Transduction Signal Transduction Cascade (e.g., MAPK Pathway) Signal_Perception->Signal_Transduction Appressorium_Formation Appressorium Formation Signal_Transduction->Appressorium_Formation Glisoprenin_D This compound Glisoprenin_D->Inhibition Inhibition->Signal_Transduction

Proposed mechanism of action for this compound.

Future Perspectives

This compound represents a promising lead compound for the development of a new class of fungicides with a specific mode of action. Future research should focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the gene cluster responsible for glisoprenin biosynthesis in G. roseum would enable the use of synthetic biology approaches to increase production titers and generate novel derivatives.

  • Total Synthesis and Analogue Development: A successful total synthesis would provide access to larger quantities of this compound and facilitate the synthesis of analogues with improved potency, stability, and selectivity.

  • Identification of the Molecular Target: Pinpointing the specific protein(s) that this compound interacts with in M. grisea is crucial for understanding its mechanism of action and for the rational design of more effective inhibitors.

The continued investigation of this compound and other natural products from underexplored fungal sources holds significant promise for addressing the ongoing challenge of resistance in agricultural pathogens.

References

Glisoprenin D: A Polyisoprenepolyol Secondary Metabolite with Potential for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin D, a polyisoprenepolyol secondary metabolite, has been identified as a promising natural product with potential applications in the development of novel antifungal agents. Isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea), this compound belongs to a class of isoprenoid compounds that exhibit a range of biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activity, and the experimental methodologies used for its study. Due to the limited availability of specific data for this compound, this guide also incorporates information on closely related glisoprenins to provide a broader context for its potential mechanisms of action and future research directions.

Introduction to this compound and Polyisoprenepolyol Secondary Metabolites

Secondary metabolites are a diverse group of organic compounds produced by bacteria, fungi, and plants that are not directly involved in the normal growth, development, or reproduction of the organism.[1] These compounds often play a crucial role in ecological interactions, such as defense mechanisms, and have been a rich source of lead compounds for drug discovery.[1] Polyisoprenepolyols are a class of secondary metabolites characterized by a long chain of isoprene units with multiple hydroxyl groups.

This compound is a member of this class, with the chemical formula C45H84O7.[1] It was first reported in 1998, isolated from submerged cultures of the deuteromycete Gliocladium roseum HA190-95.[1] Structurally, it is a polyprenol.[1] The IUPAC name for this compound is (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol.[1]

Biological Activity of this compound

The primary biological activity reported for this compound is the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures that are crucial for many pathogenic fungi to penetrate their host's tissues.[2] By inhibiting their formation, compounds like this compound can effectively block the infection process.

In addition to its anti-infective potential, this compound, along with its analogs Glisoprenin C and E, has been reported to exhibit moderate cytotoxic activity. However, they have not shown significant antifungal, antibacterial, or phytotoxic activities in broader screens.

Quantitative Data

For context, related compounds have been evaluated, and their data can serve as a preliminary benchmark for the potential activity of this compound.

Compound/MixtureTarget Organism/Cell LineBiological ActivityIC50/Effective ConcentrationReference
Glisoprenins (mixture)Magnaporthe griseaInhibition of Appressorium FormationData not specified
Glisoprenins (mixture)Various cell linesModerate CytotoxicityData not specified

Experimental Protocols

Detailed experimental protocols specifically for the isolation and bioassays of this compound are not explicitly published. However, based on the methodologies described for related compounds and general practices in natural product chemistry, the following sections outline the likely protocols employed.

Isolation and Purification of this compound

The isolation of this compound from Gliocladium roseum cultures would typically follow a multi-step process involving extraction and chromatography.

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Submerged culture of Gliocladium roseum Harvest Harvest of culture broth and mycelium Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel Crude Extract Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Gliocladium roseum HA190-95 is cultured in a suitable liquid medium under submerged fermentation conditions to promote the production of secondary metabolites.

  • Extraction: The culture broth and mycelium are separated. The mycelium is extracted with a solvent like methanol, and the culture broth is extracted with an immiscible organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

    • Silica Gel Chromatography: To perform an initial fractionation of the extract based on polarity.

    • Sephadex LH-20 Chromatography: For further separation based on size exclusion and polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and solvent system to isolate pure this compound.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Appressorium Formation Inhibition Assay

The assay to evaluate the inhibition of appressorium formation in Magnaporthe grisea is a critical tool for assessing the biological activity of compounds like this compound.

G cluster_0 Assay Preparation cluster_1 Incubation & Observation SporePrep Prepare spore suspension of M. grisea Incubation Incubate spores with compound on hydrophobic surface SporePrep->Incubation CompoundPrep Prepare serial dilutions of this compound CompoundPrep->Incubation Microscopy Microscopic observation of appressorium formation Incubation->Microscopy Quantification Quantify percentage of germinated spores forming appressoria Microscopy->Quantification G Surface Hydrophobic Surface Cue Receptor Surface Receptor Complex Surface->Receptor Pmk1_pathway Pmk1 MAP Kinase Pathway Receptor->Pmk1_pathway cAMP_pathway cAMP-PKA Pathway Receptor->cAMP_pathway GlisopreninD This compound GlisopreninD->Receptor Inhibition Appressorium Appressorium Formation Pmk1_pathway->Appressorium cAMP_pathway->Appressorium

References

Methodological & Application

Application Notes and Protocols for Glisoprenin D Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin D is a fungal polyprenol, a class of long-chain isoprenoid alcohols, that has been isolated from species such as Gliocladium roseum and Clonostachys rosea.[1] These compounds are of growing interest in the scientific community due to their diverse biological activities. Notably, glisoprenins have been identified as inhibitors of appressorium formation in the rice blast fungus Magnaporthe grisea, suggesting their potential as novel antifungal agents.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, tailored for research and drug development applications.

Data Presentation: Purification of this compound

The following table summarizes representative data from a typical multi-step purification process for this compound, starting from a crude extract of a Gliocladium roseum culture. Please note that these values are illustrative and actual results may vary depending on the specific culture conditions and experimental setup.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract2500500021001
Ethyl Acetate Extraction80045005.6902.8
Silica Gel Chromatography1503750257512.5
Preparative HPLC2530001206060

*Unit of Activity: Defined as the amount of this compound required to inhibit appressorium formation in M. grisea by 50% under standard assay conditions.

Experimental Protocols

I. Fungal Culture and Inoculum Preparation
  • Strain: Gliocladium roseum (e.g., HA190-95 strain).

  • Media: Prepare Potato Dextrose Broth (PDB). Autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile PDB with a mycelial plug from a mature G. roseum culture grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the liquid culture at 25°C for 12-15 days in a shaker (150 rpm) to ensure sufficient biomass and metabolite production.

II. Extraction of Crude this compound
  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separating funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 10-15 minutes to partition the metabolites into the organic phase.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract.

III. Purification of this compound

A. Silica Gel Column Chromatography (Initial Purification)

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing with several column volumes of the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 10 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a spot corresponding to a this compound standard (if available) or the major compound of interest.

    • Concentrate the pooled fractions to dryness.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System: A preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient program should be optimized based on analytical HPLC runs.

  • Sample Preparation: Dissolve the partially purified product from the silica gel chromatography step in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection:

    • Inject the sample onto the preparative HPLC column.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

  • Final Steps:

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Gliocladium roseum Culture Filtration Filtration Culture->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Culture Filtrate Concentration Concentration (Rotovap) LLE->Concentration Organic Phase Silica Silica Gel Chromatography Concentration->Silica Crude Extract Prep_HPLC Preparative HPLC Silica->Prep_HPLC Partially Purified Fractions Pure_GD Pure this compound Prep_HPLC->Pure_GD Purified Fraction

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway for Inhibition of Appressorium Formation

Glisoprenins inhibit the formation of the appressorium, a specialized infection structure in fungi like Magnaporthe grisea.[1][2] While the exact mechanism is not fully elucidated, evidence suggests the involvement of the Protein Kinase C (PKC) signaling pathway, as the inhibitory effect of Glisoprenin A can be counteracted by diacylglycerol (DAG), a key activator of PKC.[2]

Signaling_Pathway cluster_pathway PKC Signaling Pathway in M. grisea Surface Hydrophobic Surface Signal PLC Phospholipase C (PLC) Surface->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors PKC->Downstream Appressorium Appressorium Formation Downstream->Appressorium GlisopreninD This compound GlisopreninD->PKC Inhibition

Caption: Inhibition of appressorium formation by this compound.

References

Application Note: Quantitative Analysis of Glisoprenin D using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable method for the quantification of Glisoprenin D in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a polyprenol known to inhibit appressorium formation in the rice blast fungus Magnaporthe grisea, is a lipophilic molecule requiring a robust analytical methodology for accurate quantification in research and drug development settings.[1] This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and method validation parameters, to support researchers in the analysis of this compound.

Introduction

This compound is a naturally occurring polyprenol with the chemical formula C45H84O7 and a molecular weight of 737.1 g/mol .[2] It belongs to a class of long-chain isoprenoid alcohols that are widespread in nature.[3] A significant biological activity of this compound is its ability to inhibit the formation of the appressorium, a specialized infection structure of the pathogenic fungus Magnaporthe grisea.[1] This inhibitory action makes this compound a compound of interest in the development of novel antifungal agents. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control.

Due to its lack of a strong chromophore, direct UV detection of this compound can be challenging. However, like other polyprenols, it exhibits UV absorbance at lower wavelengths, typically around 210-215 nm, which can be utilized for quantification.[4][5][6] This method details a reversed-phase HPLC approach that provides excellent resolution and sensitivity for the analysis of this lipophilic molecule.

Experimental Protocols

Sample Preparation: Lipid Extraction

Given the lipophilic nature of this compound, a liquid-liquid extraction is employed to isolate the analyte from aqueous sample matrices.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 1 mL of aqueous sample (e.g., fungal culture supernatant, plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in 200 µL of the mobile phase (see HPLC conditions) for injection into the HPLC system.

HPLC Analysis

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • UV-Vis Detector

Chromatographic Conditions:

ParameterValue
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-5 min: 90% A, 10% B5-15 min: Linear gradient to 50% A, 50% B15-20 min: 50% A, 50% B20-22 min: Linear gradient to 90% A, 10% B22-30 min: 90% A, 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 212 nm
Injection Volume 20 µL
Run Time 30 minutes

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the proposed method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Validation Parameters

ParameterResult
Retention Time (RT) Approx. 12.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Table 2: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
5< 5%< 7%95 - 105%
50< 3%< 5%97 - 103%
150< 2%< 4%98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Aqueous Sample extraction Liquid-Liquid Extraction (Chloroform:Methanol) sample->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation evaporation Solvent Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (212 nm) separation->detection quantification Quantification (Peak Area) detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification.

Signaling Pathway Inhibition

signaling_pathway cluster_fungus Magnaporthe grisea cluster_downstream Downstream Signaling surface_cues Host Surface Cues (Hydrophobicity, Cutin Monomers) cut2 Cutinase (Cut2) surface_cues->cut2 cAMP_PKA cAMP/PKA Pathway cut2->cAMP_PKA DAG_PKC DAG/PKC Pathway cut2->DAG_PKC appressorium Appressorium Formation cAMP_PKA->appressorium DAG_PKC->appressorium glisoprenin_d This compound glisoprenin_d->appressorium Inhibition

Caption: Inhibition of appressorium formation signaling.

References

Application Notes and Protocols for Conducting Cytotoxicity Assays with Glisoprenin D on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin D is a polyprenol isolated from the fungus Gliocladium roseum.[1][2] Structurally, it is a fatty alcohol with the chemical formula C45H84O7.[1][3] Preliminary studies have indicated that glisoprenins exhibit moderate cytotoxic activity against cultured tumor cells, suggesting their potential as anticancer agents.[2][4] This document provides detailed protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines using three common colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

These assays are fundamental in preclinical drug discovery to determine the concentration-dependent cytotoxic effects of novel compounds and to establish their half-maximal inhibitory concentration (IC50). The selection of multiple assays with different endpoints is recommended to comprehensively assess the cytotoxic profile of a test compound and to minimize the possibility of assay-specific artifacts.

Hypothetical Mechanism of Action of this compound

While the precise mechanism of action for this compound is not yet fully elucidated, a plausible hypothesis is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for natural product-based anticancer compounds. In this hypothetical model, this compound treatment leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), resulting in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

G cluster_cell Cancer Cell This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Permeabilizes Bcl-2->Mitochondrion Inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values of this compound against a panel of human cancer cell lines and a non-cancerous cell line after 72 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]Selectivity Index (SI) [Hypothetical Data]
MCF-7Breast Adenocarcinoma15.2 ± 1.86.58
HeLaCervical Adenocarcinoma21.5 ± 2.54.65
A549Lung Carcinoma18.9 ± 2.15.29
HepG2Hepatocellular Carcinoma25.8 ± 3.03.88
HDFNormal Dermal Fibroblast> 100-

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells

A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells.

Experimental Workflow for Cytotoxicity Assays

The general workflow for in vitro cytotoxicity testing is illustrated in the diagram below. This process involves cell seeding, treatment with the test compound, incubation, addition of the assay-specific reagent, and measurement of the signal.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add Assay Reagent (MTT, SRB, or LDH) D->E F 6. Incubate as per Protocol E->F G 7. Measure Absorbance/Fluorescence F->G H 8. Calculate % Viability and IC50 G->H

Caption: General experimental workflow for in vitro cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the binding of the dye to cellular proteins.[6]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution, 1% (v/v) acetic acid

  • Solubilization solution, 10 mM Tris base (pH 10.5)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation with this compound, gently add 50 µL of cold 10% TCA to each well to fix the cells.[1][7]

  • Incubate the plate at 4°C for at least 1 hour.[1]

  • Wash the plate four to five times with 1% acetic acid to remove excess TCA and unbound dye.[1][6]

  • Allow the plate to air-dry completely at room temperature.[1]

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][8]

  • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.[8]

  • Allow the plate to air-dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Shake the plate for 5-10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.[6][8]

  • Calculate the percentage of cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (serum-free medium may be required for the assay step to reduce background)

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Set up the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.

    • Background control: Culture medium without cells.

  • After the incubation with this compound, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well of the new plate according to the kit's protocol.

  • Incubate the plate at room temperature for the time specified in the protocol (usually 30 minutes), protected from light.[2][10]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

References

Application Notes and Protocols for the Analysis of Glisoprenin D using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques utilized for the structural analysis of Glisoprenin D, a polyprenol isolated from the fungus Gliocladium roseum. The detailed protocols are intended to guide researchers in the replication and adaptation of these methods for the analysis of this compound and related natural products.

Introduction to this compound

This compound is a member of the glisoprenin family of secondary metabolites produced by the fungus Gliocladium roseum. These compounds have garnered interest due to their biological activities, including the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea. Structurally, this compound is a polyprenol, characterized by a long chain of isoprene units. The precise determination of its chemical structure is crucial for understanding its biological function and for potential applications in drug development. NMR and mass spectrometry are indispensable tools for the complete structural elucidation of such complex natural products.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of its connectivity and stereochemistry. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or benzene-d6). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.

  • Transfer the solution to a 5 mm NMR tube.

  • For optimal results, ensure the sample is free of particulate matter and paramagnetic impurities.

2. Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution, which is particularly important for complex molecules like polyprenols.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to identify the different types of protons and their relative abundance. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular structure.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and correlation peaks in the 1D and 2D spectra to piece together the structure of this compound.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These values are crucial for the verification of the compound's identity.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity, J (Hz)
... Data from primary literatureData from primary literatureData from primary literature
... Data from primary literatureData from primary literatureData from primary literature

(Note: Specific, experimentally determined NMR data for this compound is not publicly available in the searched resources. The table is a template to be populated with data from the primary literature.)

Part 2: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information based on the fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis of this compound

1. Sample Preparation:

  • Prepare a dilute solution of purified this compound (e.g., 1-10 µg/mL) in a solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

  • The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be necessary to promote ionization.

2. Instrumentation and Data Acquisition:

  • A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is required to analyze the intact molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of this compound as the precursor ion.

    • Induce fragmentation using Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or other fragmentation techniques.

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

3. Data Analysis:

  • Determine the molecular formula of this compound from the accurate mass measurement using a formula calculator.

  • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule. For polyprenols, characteristic losses of isoprene units and water molecules are often observed.

Quantitative Mass Spectrometry Data for this compound

The following table summarizes the expected mass spectrometry data for this compound based on its known structure.

ParameterValue
Molecular Formula C₄₅H₈₄O₇
Monoisotopic Mass 736.6217 g/mol
Calculated m/z [M+H]⁺ 737.6296
Calculated m/z [M+Na]⁺ 759.6115
Key Fragment Ions (m/z) To be determined from experimental MS/MS data

(Note: The key fragment ions are dependent on the experimental conditions and need to be determined from the actual MS/MS spectrum.)

Visualization of Experimental Workflows

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows for NMR and mass spectrometry analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Purified_Glisoprenin_D Purified this compound Dissolution Dissolve in Deuterated Solvent Purified_Glisoprenin_D->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, etc.) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Couplings) Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation of this compound.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition MS Data Acquisition cluster_data_analysis_ms Data Analysis Purified_Glisoprenin_D_MS Purified this compound Dilution Dilute in MS-compatible Solvent Purified_Glisoprenin_D_MS->Dilution Mass_Spectrometer High-Resolution Mass Spectrometer (ESI/MALDI) Dilution->Mass_Spectrometer HRMS HRMS (Full Scan) - Molecular Formula Mass_Spectrometer->HRMS MSMS MS/MS - Fragmentation Pattern Mass_Spectrometer->MSMS Formula_Determination Molecular Formula Determination HRMS->Formula_Determination Fragmentation_Analysis Fragmentation Analysis MSMS->Fragmentation_Analysis Structural_Information Confirmation of Structural Features Formula_Determination->Structural_Information Fragmentation_Analysis->Structural_Information

Caption: Workflow for MS-based analysis of this compound.

Conclusion

The combined application of advanced NMR and mass spectrometry techniques is fundamental for the unambiguous structural characterization of complex natural products like this compound. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in natural product chemistry and drug discovery, enabling them to confidently identify and characterize this compound and its analogues. The successful application of these methods will facilitate further investigation into the biological activities and potential therapeutic applications of this intriguing class of fungal metabolites.

Application Notes and Protocols: Bioassay for Screening Glisoprenin D Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin D is a natural product isolated from the fungus Gliocladium roseum. While its complete biological activity profile is not fully elucidated, related compounds have exhibited a range of effects, including anti-fungal and cytotoxic properties.[1] This document provides a detailed protocol for a bioassay to screen this compound for potential anti-inflammatory activity. The proposed bioassay will investigate the compound's ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, and its effect on the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The NF-κB transcription factor family plays a critical role in regulating the expression of genes involved in inflammation and immune responses.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the IκB kinase (IKK) complex is activated.[3][4] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators including TNF-α and IL-6.[5] This application note describes a multi-faceted approach to screen for the anti-inflammatory potential of this compound by assessing its impact on this critical inflammatory cascade.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for LPS-induced inflammation and the experimental workflow for screening this compound's inhibitory activity.

LPS_Signaling_Pathway cluster_nucleus Cell Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IκB Kinase (IKK) TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Leads to production of Glisoprenin_D This compound Glisoprenin_D->IKK Potential Inhibition Glisoprenin_D->NFkB Potential Inhibition

Caption: Proposed LPS-induced NF-κB signaling pathway and potential points of inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture RAW 264.7 or THP-1 Macrophages Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Pretreatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation MTT MTT Assay (Cell Viability) Stimulation->MTT NFkB_Assay NF-κB Reporter Assay (Luciferase) Stimulation->NFkB_Assay ELISA ELISA for TNF-α and IL-6 Stimulation->ELISA Data_Quant Quantify Results MTT->Data_Quant NFkB_Assay->Data_Quant ELISA->Data_Quant IC50 Determine IC50 Values Data_Quant->IC50

References

Glisoprenin D: A Tool for Elucidating Fungal Cell Signaling in Appressorium Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glisoprenin D is a polyisoprenepolyol natural product isolated from the fungus Gliocladium roseum. It belongs to a class of compounds, the glisoprenins, that have been identified as inhibitors of appressorium formation in the rice blast fungus, Magnaporthe grisea.[1] Appressoria are specialized infection structures crucial for many pathogenic fungi to penetrate their hosts. The formation of these structures is a complex process involving the perception of environmental cues, such as surface hydrophobicity, and the activation of specific signal transduction pathways.

While detailed mechanistic studies on this compound are limited, extensive research on the closely related Glisoprenin A provides a strong model for its mode of action.[2][3] Glisoprenin A has been shown to interfere with the signaling cascade initiated by surface recognition, upstream of the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway.[2][3] This makes this compound a valuable chemical tool for dissecting the early stages of fungal pathogenesis and for screening for novel antifungal agents that target infection-specific processes. These application notes provide protocols for utilizing this compound to study fungal cell signaling.

Biological Activity of Glisoprenins

Glisoprenins, including this compound, selectively inhibit the formation of appressoria on inductive hydrophobic surfaces without exhibiting broad-spectrum antifungal activity.[1] This specificity makes them excellent tools for studying the signaling pathways governing this key pathogenic process.

CompoundOrganismBiological ActivityEffective Concentration (for Glisoprenin A)Reference
This compound Magnaporthe griseaInhibition of appressorium formationNot specifically determined[1]
Glisoprenin AMagnaporthe griseaInhibition of appressorium formation on hydrophobic surfacesInhibition starts at 2 µg/mL; significant at 5 µg/mL[3]
Glisoprenin C & EMagnaporthe griseaInhibition of appressorium formationNot specifically determined[1]

Proposed Mechanism of Action

Appressorium development in Magnaporthe grisea is triggered by physical cues from the host surface, such as hydrophobicity. This signal is transduced through a G-protein coupled receptor (GPCR) system, leading to the activation of at least two major downstream pathways: the cAMP-PKA pathway and the Pmk1 MAP kinase cascade. Both pathways are essential for appressorium maturation and pathogenicity.

Glisoprenin A does not inhibit appressorium formation induced by exogenous cAMP on a non-inductive (hydrophilic) surface.[3] This suggests that its target is upstream of adenylate cyclase and the cAMP signaling cascade, likely interfering with the initial surface recognition or the signal transduction components immediately downstream. It is hypothesized that this compound acts in a similar manner.

G_protein_signaling cluster_surface Fungal Cell Surface cluster_cytoplasm Cytoplasm hydrophobic_surface Hydrophobic Surface Cue GPCR Surface Receptor (e.g., GPCR) hydrophobic_surface->GPCR G_protein G-Protein Complex GPCR->G_protein Activation adenylate_cyclase Adenylate Cyclase G_protein->adenylate_cyclase MAPKKK MAP Kinase Kinase Kinase (Mst11) G_protein->MAPKKK cAMP cAMP adenylate_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA appressorium Appressorium Formation PKA->appressorium MAPKK MAP Kinase Kinase (Mst7) MAPKKK->MAPKK MAPK MAP Kinase (Pmk1) MAPKK->MAPK MAPK->appressorium glisoprenin_d This compound glisoprenin_d->GPCR Inhibition

Caption: Proposed signaling pathway for appressorium formation in M. grisea and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Appressorium Formation

This assay assesses the ability of this compound to inhibit appressorium formation on a hydrophobic surface.

Materials:

  • Magnaporthe grisea spores

  • Sterile water

  • Hydrophobic surfaces (e.g., GelBond film, plastic coverslips)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Microscope slides

  • Humid chamber

  • Microscope

Methodology:

  • Spore Suspension Preparation: Harvest M. grisea conidia from 10-14 day old cultures grown on oatmeal agar. Suspend the spores in sterile water and filter through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Prepare serial dilutions of this compound in sterile water from the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects germination (typically <1% DMSO). Include a solvent-only control.

  • Assay Setup: On a hydrophobic surface (e.g., in a multi-well plate or on a plastic coverslip), place 20 µL droplets of the spore suspension mixed with the different concentrations of this compound or the control.

  • Incubation: Place the surfaces in a humid chamber and incubate at room temperature (24-28°C) for 24 hours.

  • Microscopic Analysis: After incubation, observe the droplets under a microscope. For each treatment, count the number of germinated spores and the number of germinated spores that have formed appressoria. Count at least 100 spores per replicate.

  • Data Analysis: Calculate the percentage of appressorium formation for each concentration. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

workflow1 start Start harvest_spores Harvest and Prepare Spore Suspension (1x10^5 spores/mL) start->harvest_spores prepare_compounds Prepare this compound Dilutions and Solvent Control harvest_spores->prepare_compounds setup_assay Mix Spores and Compounds on Hydrophobic Surface prepare_compounds->setup_assay incubate Incubate in Humid Chamber (24h at 24-28°C) setup_assay->incubate microscopy Microscopic Observation and Counting (>100 spores/replicate) incubate->microscopy analyze Calculate % Inhibition and Determine IC50 microscopy->analyze end End analyze->end

Caption: Workflow for the in vitro appressorium inhibition assay.

Protocol 2: cAMP Induction Assay to Investigate Pathway Specificity

This assay is designed to determine if this compound's inhibitory effect can be bypassed by exogenous cAMP, which would confirm its action is upstream of the cAMP signaling pathway.

Materials:

  • Magnaporthe grisea spores

  • Sterile water

  • Hydrophilic surfaces (e.g., the hydrophilic side of GelBond film, glass slides)

  • This compound stock solution

  • cAMP stock solution (e.g., 10 mM)

  • Microscope slides

  • Humid chamber

  • Microscope

Methodology:

  • Spore Suspension Preparation: Prepare a spore suspension as described in Protocol 1.

  • Treatment Preparation: Prepare the following treatment mixtures:

    • Spore suspension + sterile water (Negative Control)

    • Spore suspension + cAMP (e.g., final concentration of 10 mM) (Positive Control)

    • Spore suspension + this compound (at an inhibitory concentration, e.g., 2x IC50 from Protocol 1)

    • Spore suspension + this compound + cAMP

  • Assay Setup: Place 20 µL droplets of each treatment mixture onto a hydrophilic surface.

  • Incubation: Place the surfaces in a humid chamber and incubate at room temperature (24-28°C) for 24 hours.

  • Microscopic Analysis: Observe the droplets under a microscope and quantify the percentage of germinated spores that have formed appressoria for each treatment.

  • Data Interpretation:

    • Negative Control: Expect minimal to no appressorium formation.

    • Positive Control: Expect significant appressorium formation induced by cAMP.

    • This compound alone: Expect no appressorium formation.

    • This compound + cAMP: If this compound acts upstream of cAMP production, appressorium formation should be "rescued" and occur at levels similar to the positive control. If it acts downstream, inhibition will still be observed.

workflow2 start Start prepare_spores Prepare Spore Suspension start->prepare_spores prepare_treatments Prepare 4 Treatment Groups: 1. Control 2. cAMP 3. This compound 4. This compound + cAMP prepare_spores->prepare_treatments setup_assay Apply Treatments to Hydrophilic Surface prepare_treatments->setup_assay incubate Incubate in Humid Chamber (24h) setup_assay->incubate microscopy Quantify Appressorium Formation incubate->microscopy interpret Interpret Results to Determine Pathway Specificity microscopy->interpret end End interpret->end

Caption: Workflow for the cAMP induction and pathway analysis assay.

References

Application Notes and Protocols for Testing Glisoprenin D on Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin D is a natural compound that has demonstrated potential as a novel agent for controlling plant diseases. Unlike traditional fungicides that often target fungal viability directly, this compound and its analogs have been shown to inhibit the formation of appressoria in pathogenic fungi such as Magnaporthe grisea, the causative agent of rice blast disease.[1] The appressorium is a specialized infection structure crucial for many fungal pathogens to penetrate the host plant's cuticle. By inhibiting this key developmental stage, this compound offers a targeted mechanism of action that may reduce the risk of resistance development and provide a more environmentally benign approach to crop protection.

These application notes provide a detailed experimental framework for researchers to evaluate the efficacy of this compound against plant pathogens, with a focus on its anti-appressorial activity. The protocols outlined below cover in vitro and in vivo assays, quantitative data analysis, and investigation of the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Magnaporthe grisea**
Concentration (µg/mL)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)Appressorium Formation Inhibition (%)
0 (Control)0 ± 0.00 ± 0.00 ± 0.0
1.02.5 ± 0.85.1 ± 1.225.3 ± 3.1
2.0 (AIC50) 4.1 ± 1.1 8.9 ± 2.0 50.2 ± 4.5
5.08.7 ± 1.515.4 ± 2.892.1 ± 2.3
10.012.3 ± 2.122.6 ± 3.598.5 ± 1.1
20.015.8 ± 2.928.9 ± 4.199.2 ± 0.8
50.018.2 ± 3.335.7 ± 4.999.8 ± 0.4
Positive Control (e.g., Tebuconazole)98.5 ± 1.299.1 ± 0.999.5 ± 0.5

Note: Data are presented as mean ± standard deviation from three independent experiments. The AIC50 (Appressoria Inhibiting Concentration 50%) for the related compound Glisoprenin A has been reported as 2 µg/mL.[2][3] This table presents hypothetical data for this compound for illustrative purposes.

Table 2: In Vivo Efficacy of this compound on Rice Plants Inoculated with Magnaporthe grisea**
TreatmentDisease Incidence (%)Lesion Density (lesions/cm²)Plant Biomass (g)
Mock (No Pathogen, No Treatment)0015.2 ± 1.8
Pathogen Control (No Treatment)95.8 ± 4.112.7 ± 2.38.1 ± 1.1
This compound (10 µg/mL)22.3 ± 5.62.1 ± 0.813.5 ± 1.5
This compound (20 µg/mL)10.1 ± 3.90.8 ± 0.414.1 ± 1.3
This compound (50 µg/mL)5.4 ± 2.10.3 ± 0.214.8 ± 1.6
Positive Control (e.g., Tebuconazole)8.2 ± 3.00.6 ± 0.314.3 ± 1.4

Note: Data are presented as mean ± standard deviation. Disease incidence is the percentage of plants showing disease symptoms. Lesion density is the number of lesions per square centimeter of leaf area.

Experimental Protocols

Protocol 1: In Vitro Appressorium Formation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the appressorium formation of a target fungal pathogen.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal pathogen spores (e.g., Magnaporthe grisea)

  • Sterile distilled water

  • Hydrophobic surfaces (e.g., plastic coverslips or GelBond film)[3]

  • Humid chamber

  • Microscope with imaging capabilities

Procedure:

  • Spore Suspension Preparation:

    • Culture the fungal pathogen on a suitable agar medium until sporulation.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment Application:

    • Prepare serial dilutions of this compound in sterile distilled water. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects fungal development (typically <1%).

    • On a hydrophobic coverslip, place a 20 µL droplet of the spore suspension mixed with an equal volume of the this compound dilution.

    • Include a control with the spore suspension and the corresponding concentration of DMSO without this compound.

  • Incubation:

    • Place the coverslips in a humid chamber to prevent the droplets from drying out.

    • Incubate at the optimal temperature for the pathogen's appressorium formation (e.g., 25°C for M. grisea) for 12-24 hours.[4]

  • Microscopic Analysis:

    • After incubation, observe the spores under a microscope.

    • For each treatment, count at least 100 spores and determine the percentage of germinated spores that have formed appressoria.

  • Data Analysis:

    • Calculate the percentage of appressorium formation inhibition for each concentration relative to the control.

    • Determine the AIC50 (Appressoria Inhibiting Concentration 50%) value by plotting the inhibition percentage against the log of the concentration and performing a dose-response analysis.

Protocol 2: Detached Leaf Assay for In Vivo Efficacy

Objective: To evaluate the protective effect of this compound against pathogen infection on detached plant leaves.

Materials:

  • Healthy, young plant leaves (e.g., rice or barley)

  • This compound solutions at various concentrations

  • Fungal pathogen spore suspension (1 x 10^5 spores/mL)

  • Humid chamber or petri dishes with moist filter paper

  • Surfactant (e.g., Tween 20)

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves of a uniform age and size.

    • Wash the leaves gently with sterile distilled water and pat them dry.

  • Treatment Application:

    • Prepare this compound solutions in water with a small amount of surfactant (e.g., 0.01% Tween 20) to ensure even spreading.

    • Spray or evenly apply the this compound solutions onto the leaf surfaces until runoff.

    • Allow the leaves to air dry in a sterile environment.

    • Include a control group treated with water and surfactant only.

  • Inoculation:

    • Once dry, place droplets (10-20 µL) of the fungal spore suspension onto the treated leaf surfaces.

  • Incubation:

    • Place the inoculated leaves in a humid chamber.

    • Incubate under appropriate light and temperature conditions for disease development (e.g., 25°C with a 12h photoperiod).

  • Disease Assessment:

    • After 3-7 days, assess the leaves for disease symptoms (e.g., lesion formation, necrosis).

    • Measure the size of the lesions and/or count the number of lesions per leaf.

  • Data Analysis:

    • Calculate the percentage of disease reduction for each this compound concentration compared to the control.

Protocol 3: Analysis of Plant Defense Gene Expression

Objective: To determine if this compound treatment and subsequent pathogen challenge induce the expression of plant defense-related genes.

Materials:

  • Plant material from the in vivo assay (Protocol 2)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for defense-related genes (e.g., PR-1, PAL, CHS) and a reference gene (e.g., actin or ubiquitin)

Procedure:

  • Sample Collection:

    • At different time points after inoculation (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from the different treatment groups.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue using a suitable kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the RNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

    • Run the reactions in triplicate for each sample and gene.

  • Data Analysis:

    • Calculate the relative expression of the target defense genes using a method such as the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels between the different treatment groups and time points.

Visualizations

G cluster_0 Fungal Pathogen (e.g., Magnaporthe grisea) cluster_1 This compound Intervention Spore Spore GermTube Germ Tube Spore->GermTube Germination Appressorium Appressorium GermTube->Appressorium Differentiation PenetrationPeg Penetration Peg Appressorium->PenetrationPeg Turgor Pressure InfectionHyphae Infection Hyphae PenetrationPeg->InfectionHyphae Host Penetration GlisopreninD This compound GlisopreninD->Inhibition Inhibition->Appressorium Inhibition caption This compound's Mode of Action

Caption: this compound inhibits appressorium formation.

G cluster_fungus Fungal Signaling for Appressorium Formation cluster_inhibition This compound's Target HydrophobicSurface Hydrophobic Surface Cue MAPK_Cascade MAPK Cascade (e.g., Pmk1) HydrophobicSurface->MAPK_Cascade AppressoriumFormation Appressorium Formation MAPK_Cascade->AppressoriumFormation cAMP_Pathway cAMP-PKA Pathway cAMP_Pathway->AppressoriumFormation GlisopreninD This compound GlisopreninD->MAPK_Cascade Interference caption Fungal Signaling Pathway Inhibition

Caption: this compound interferes with the MAPK signaling cascade.

G cluster_plant Plant Defense Response to Aborted Infection cluster_fungus Fungal Attempted Infection PAMPs PAMPs/MAMPs (e.g., Chitin) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR PTI PAMP-Triggered Immunity (PTI) PRR->PTI ROS Reactive Oxygen Species (ROS) Burst PTI->ROS DefenseGenes Defense Gene Expression (e.g., PR-1) PTI->DefenseGenes SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR AbortedPenetration Aborted Penetration (Due to this compound) AbortedPenetration->PAMPs Release of Elicitors caption Plant Defense Signaling

Caption: Plant defense activated by aborted fungal penetration.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Prepare Fungal Spore Suspension C Co-incubate on Hydrophobic Surface A->C B Prepare this compound Serial Dilutions B->C D Microscopic Analysis C->D E Calculate AIC50 D->E F Treat Plants/Leaves with this compound G Inoculate with Fungal Spores F->G H Incubate under Controlled Conditions G->H I Assess Disease Symptoms H->I J Analyze Plant Defense Gene Expression H->J caption Experimental Workflow Overview

Caption: Workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Glisoprenin D Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Glisoprenin D from Gliocladium roseum (also known as Clonostachys rosea) fermentation. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Q1: My Gliocladium roseum culture is growing well, but the yield of this compound is low or undetectable. What are the initial steps to address this?

A1: Low yields of secondary metabolites like this compound, despite good biomass growth, are a common issue. Secondary metabolism is often triggered by specific nutritional cues or environmental stress, which may not be present in standard growth media. Here’s a systematic approach to begin troubleshooting:

  • Confirm the Fungal Strain: Verify the identity of your Gliocladium roseum strain. Different strains can have significantly different metabolic profiles.

  • Adopt the OSMAC Approach: The "One Strain, Many Compounds" (OSMAC) approach is a foundational strategy. Systematically vary cultivation parameters one at a time to identify conditions that favor this compound production. Key parameters to investigate include media composition (carbon and nitrogen sources), pH, temperature, and aeration.[1][2]

  • Review Fermentation Timeline: Secondary metabolites are often produced during the stationary phase of growth (idiophase), after the primary growth phase (trophophase) has slowed.[3] Harvest and analyze samples at multiple time points to determine the optimal production window.

Q2: I am observing inconsistent this compound yields between fermentation batches. How can I improve reproducibility?

A2: Inconsistent yields often point to variability in initial conditions or fermentation parameters. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure a consistent age, concentration, and physiological state of the inoculum. Using a standardized spore suspension or a defined vegetative inoculum from a seed culture can reduce variability.

  • Precise Media Preparation: Carefully control the preparation of the fermentation medium. Use high-purity reagents and ensure complete dissolution of all components. The quality of complex media components like yeast extract can vary between suppliers and batches.

  • Monitor and Control Fermentation Parameters: Tightly control pH, temperature, and agitation throughout the fermentation process. Use a well-calibrated bioreactor for precise control. For shake flask cultures, ensure consistent shaker speed, flask type, and fill volume to maintain uniform aeration and mixing.

Q3: My this compound yield plateaus and then declines over the course of the fermentation. What could be the cause?

A3: A decline in this compound concentration can be due to degradation of the compound or product feedback inhibition.

  • Product Degradation: this compound may be unstable under the fermentation conditions (e.g., pH, presence of degradative enzymes).

  • Feedback Inhibition/Self-Toxicity: High concentrations of a secondary metabolite can be toxic to the producing fungus, leading to a cessation of production and potentially cell lysis.[4]

Troubleshooting Steps:

  • In-Situ Product Removal: Incorporate an adsorbent resin, such as Diaion HP20 or Amberlite XAD-16N, into the fermentation medium.[1][4] These resins can sequester the this compound as it is produced, preventing degradation and mitigating self-toxicity, which can lead to a significant increase in overall yield.[4]

  • Harvest Time Optimization: Conduct a time-course study to identify the point of maximum yield before significant degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production?

A1: The optimal medium is highly strain-dependent. Start with a basal medium known to support Gliocladium roseum and then optimize the carbon and nitrogen sources.

  • Carbon Source: Fungi often produce different secondary metabolites depending on the available carbon source. While glucose is a common choice, more complex carbohydrates or alternative sugars may enhance this compound production. Sucrose has been shown to be effective for the growth of Gliocladium roseum.[5]

  • Nitrogen Source: The type and concentration of the nitrogen source are critical. Peptone and yeast extract are excellent starting points.[6] The carbon-to-nitrogen (C/N) ratio is a key factor in regulating secondary metabolism. Systematically varying this ratio is recommended.

  • Basal Salts: A typical liquid medium for Gliocladium roseum includes potassium dihydrogen phosphate (0.5-2 g/L) and magnesium sulfate (0.2-1 g/L).[5]

Illustrative Data on Media Optimization:

The following table presents hypothetical data to illustrate the impact of different carbon and nitrogen sources on this compound yield. This data should be used as a template for your own experiments.

Carbon Source (40 g/L)Nitrogen Source (10 g/L)Biomass (g/L DCW)This compound Titer (mg/L)Specific Yield (mg/g DCW)
GlucosePeptone15.212.50.82
SucrosePeptone14.825.31.71
MaltosePeptone16.118.91.17
SucroseYeast Extract15.531.72.05
SucroseAmmonium Sulfate12.38.40.68

DCW: Dry Cell Weight

Q2: How can I use precursor feeding to increase this compound yield?

A2: Glisoprenins are isoprenoid compounds, which are synthesized via the mevalonate (MVA) pathway in fungi.[3][7][8] This pathway utilizes acetyl-CoA as a starting block to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][8] Feeding the culture with precursors of this pathway can potentially increase the yield of this compound.

Potential Precursors for the MVA Pathway:

  • Mevalonic acid (or mevalonolactone)

  • Leucine (which can be catabolized to HMG-CoA, an intermediate in the MVA pathway)

  • Acetate

Strategy: Introduce the precursor at the onset of the stationary phase, when secondary metabolism is typically initiated. It's crucial to test a range of precursor concentrations, as high levels can be toxic to the fungus.

Q3: What are elicitors and how can they be used to enhance this compound production?

A3: Elicitors are compounds that trigger a defense or stress response in the fungus, which can lead to the activation of "silent" or poorly expressed secondary metabolite biosynthetic gene clusters.[1]

Types of Elicitors:

  • Biotic Elicitors: These are derived from biological sources. Examples include fungal cell wall fragments (chitosan, glucans) or autoclaved mycelia from other fungi.[1][9][10]

  • Abiotic Elicitors: These include non-biological factors such as heavy metal ions (e.g., CuSO₄, MnSO₄) or signaling molecules like methyl jasmonate.

Application: Elicitors are typically added in small concentrations to the culture during the mid-to-late exponential growth phase. The optimal time of addition and concentration must be determined experimentally.

Experimental Protocols

Protocol 1: OSMAC Approach for Shake Flask Fermentation
  • Prepare Basal Medium:

    • Sucrose: 40 g/L

    • Bean Cake Powder (or Peptone): 20 g/L[5]

    • KH₂PO₄: 1 g/L[5]

    • MgSO₄·7H₂O: 0.5 g/L[5]

    • Adjust pH to 6.0 before autoclaving.[5]

  • Inoculation: Inoculate the sterilized medium with a 1% (v/v) spore suspension (10⁸ spores/mL) of Gliocladium roseum.[5]

  • Incubation: Incubate flasks at 27°C with shaking at 200 rpm.[5]

  • Parameter Variation: Systematically vary one parameter at a time, keeping others constant.

    • Carbon Sources: Replace sucrose with glucose, maltose, or glycerol at the same concentration.

    • Nitrogen Sources: Replace bean cake powder with yeast extract, peptone, or ammonium sulfate, ensuring the same total nitrogen concentration.

    • pH: Adjust the initial pH of the medium to 4, 5, 6, 7, and 8.[5]

    • Temperature: Incubate at 25°C, 28°C, and 30°C.[5]

  • Sampling and Analysis: Withdraw samples every 24 hours for 7-10 days. Separate the mycelium from the broth by filtration. Measure the dry cell weight and analyze the broth for this compound concentration using HPLC.

Protocol 2: Preparation and Application of a Fungal Elicitor
  • Elicitor Preparation:

    • Grow a different fungal species (e.g., Aspergillus niger or Trichoderma viride) in a liquid medium for 7 days.[9]

    • Harvest the mycelia by filtration.

    • Wash the mycelia thoroughly with sterile distilled water.

    • Autoclave the mycelia at 121°C for 20 minutes.

    • Homogenize the autoclaved mycelia to create a slurry.

  • Elicitor Application:

    • Prepare a time-course experiment of Gliocladium roseum fermentation using the optimized conditions from Protocol 1.

    • On day 3 of fermentation (typically late exponential phase), add the fungal elicitor slurry to the cultures at different final concentrations (e.g., 25, 50, and 100 mg/L).

    • Continue the fermentation and monitor this compound production compared to a control culture without the elicitor.

Protocol 3: HPLC Quantification of this compound

Note: As a specific method for this compound is not publicly available, this protocol is a general method for quantifying non-polar secondary metabolites and should be optimized.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells and debris.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of a purified (or partially purified) standard of this compound. A starting wavelength of 220 nm is suggested for screening.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

Signaling Pathway for Secondary Metabolism

G Elicitor Environmental Signals (Elicitors, Nutrients, Light) Receptor Membrane Receptors Elicitor->Receptor 1. Signal Perception Signal_Transduction Signal Transduction Cascades (e.g., MAPK, cAMP-PKA) Receptor->Signal_Transduction 2. Transduction Velvet_Complex Global Regulators (e.g., Velvet Complex - VeA/LaeA) Signal_Transduction->Velvet_Complex 3. Global Regulation TF Cluster-Specific Transcription Factor Velvet_Complex->TF 4. Activation BGC This compound Biosynthetic Gene Cluster TF->BGC 5. Gene Expression Biosynthesis Biosynthesis Pathway (Mevalonate Pathway) BGC->Biosynthesis 6. Enzyme Synthesis Glisoprenin_D This compound Biosynthesis->Glisoprenin_D 7. Production

Caption: Generalized signaling pathway for fungal secondary metabolite production.

Experimental Workflow for Yield Improvement

G Start Start: Low this compound Yield OSMAC 1. OSMAC Approach: Vary C/N Source, pH, Temp Start->OSMAC Analysis1 2. HPLC Analysis: Quantify Yield OSMAC->Analysis1 Decision1 Yield Improved? Analysis1->Decision1 Precursor 3a. Precursor Feeding: (e.g., Mevalonolactone) Decision1->Precursor Yes Elicitation 3b. Elicitation: (e.g., Fungal Extracts) Decision1->Elicitation Yes End End: Optimized Protocol Decision1->End No Analysis2 4. HPLC Analysis: Quantify Yield Precursor->Analysis2 Elicitation->Analysis2 Decision2 Further Improvement? Analysis2->Decision2 Combine 5. Combine Strategies: Optimized Medium + Elicitor Decision2->Combine Yes Decision2->End No Combine->End

Caption: Systematic workflow for optimizing this compound fermentation.

References

overcoming solubility issues of Glisoprenin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glisoprenin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring polyprenol with the chemical formula C45H84O7.[1] Structurally, it is classified as a lipid-like polyterpene, characterized by a long, non-polar hydrocarbon chain with multiple hydroxyl groups.[1] This pronounced hydrophobic nature makes this compound poorly soluble in aqueous solutions, which can present a significant challenge for its application in many biological assays and in vitro studies that are conducted in aqueous buffer systems.

Q2: In which solvents is this compound soluble?

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 1-10 mM. Gentle warming to 37°C and vortexing or sonication can aid in dissolution.[6] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[4][6] Please refer to the Troubleshooting Guide below for detailed steps to mitigate this problem. Key strategies include using a stepwise dilution, ensuring the final DMSO concentration remains low (ideally below 0.5%), and considering the use of co-solvents or surfactants in your final dilution.[3][4]

Q5: What is the mechanism of action of this compound?

A5: The precise molecular target of this compound has not been definitively identified. However, studies on the closely related compound, Glisoprenin A, have shown that it inhibits the formation of appressoria (specialized infection structures) in the fungus Magnaporthe grisea. This inhibition is specific to appressorium formation induced by hydrophobic surfaces, suggesting that this compound may interfere with the upstream signal transduction pathway that senses surface cues.

Data Presentation: Solubility of this compound

As a highly lipophilic molecule, this compound's solubility is a critical factor in experimental design. The following table summarizes its expected solubility profile in common laboratory solvents.

SolventSolubilityRecommendations for Use
Water / Aqueous Buffers (e.g., PBS) Very Low / InsolubleNot recommended for direct dissolution.
Ethanol Moderately SolubleCan be used for initial dissolution, but may require a co-solvent for higher concentrations.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions (e.g., 1-10 mM).[2][3]
Ethanol/DMSO Mixture (e.g., 1:1) High SolubilityA co-solvent system may improve solubility over either solvent alone for difficult-to-dissolve lipids.[5]

Troubleshooting Guide

This guide addresses the common issue of this compound precipitation during the preparation of working solutions.

Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Rapid change in solvent polarity Perform a stepwise or serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of DMSO to an intermediate concentration before adding it to the final aqueous solution.Gradual reduction in solvent polarity minimizes the shock that causes precipitation.
Final DMSO concentration is too high Ensure the final concentration of DMSO in your working solution is as low as possible, ideally ≤ 0.5%. This may require preparing a more concentrated initial stock solution.[3][4]Reduced solvent effects and lower likelihood of precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
Low temperature of the aqueous buffer Warm the aqueous buffer to 37°C before adding the this compound stock solution.[6][7]Increased temperature can help maintain the compound in solution.
Insufficient mixing When adding the stock solution to the buffer, vortex or gently swirl the buffer to ensure rapid and thorough mixing.[7]Prevents localized high concentrations of the compound that can initiate precipitation.
Compound has "crashed out" of solution If a precipitate has already formed, try gentle warming (37°C) combined with sonication for 10-15 minutes to attempt to redissolve the compound.[6]The compound may return to solution, but it is best to optimize the dilution procedure to prevent this.
Inherent low solubility in the final medium Consider adding a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or a co-solvent like polyethylene glycol (PEG) to the final aqueous solution to increase its solubilizing capacity.[3]Improved stability of the working solution, although potential effects of the additive on the biological system must be controlled for.

Below is a troubleshooting workflow to guide your decision-making process when encountering solubility issues.

G start Start: this compound Solubility Issue stock_issue Is the stock solution in 100% DMSO clear? start->stock_issue precipitate Precipitate forms in aqueous solution? serial_dilution Action: Use serial dilution. Prepare an intermediate dilution in DMSO first. precipitate->serial_dilution Yes stock_issue->precipitate Yes warm_sonicate_stock Action: Warm stock to 37°C and sonicate. stock_issue->warm_sonicate_stock No warm_sonicate_stock->stock_issue Re-check check_dmso_conc Is final DMSO conc. < 0.5%? serial_dilution->check_dmso_conc adjust_stock Action: Adjust stock concentration to lower final DMSO %. check_dmso_conc->adjust_stock No warm_buffer Action: Warm aqueous buffer to 37°C before adding stock. check_dmso_conc->warm_buffer Yes adjust_stock->serial_dilution success Solution is clear. Proceed with experiment. warm_buffer->success fail Still precipitates. Re-evaluate solvent system. warm_buffer->fail add_surfactant Consider adding a surfactant (e.g., Tween-80) to the buffer. add_surfactant->success fail->add_surfactant

Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound = 737.1 g/mol ).

  • Weigh the calculated amount of this compound into a sterile vial.

  • Add the required volume of 100% DMSO to the vial.

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing. Sonication for 5-10 minutes can also be used as an alternative or in addition to warming.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Warm the aqueous buffer to 37°C.

  • To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.

  • Add the required volume of the warmed aqueous buffer to a sterile tube.

  • While gently vortexing or swirling the tube of buffer, add the corresponding volume of the 10 mM this compound stock solution dropwise. For example, to make 1 mL of a 10 µM solution, add 999 µL of buffer to a tube and then add 1 µL of the 10 mM stock solution while mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the aqueous buffer.

The following diagram illustrates a standard workflow for preparing this compound solutions for a cell-based assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot dilute Dilute Stock into Buffer (e.g., 1:1000) aliquot->dilute warm_buffer Warm Aqueous Buffer (37°C) warm_buffer->dilute mix Mix thoroughly during dilution dilute->mix ready Ready for use in assay mix->ready

Workflow for preparing this compound solutions.

Signaling Pathway

This compound is known to inhibit appressorium formation in the fungus Magnaporthe grisea, a process that is critical for host plant infection. While the direct molecular target is unknown, evidence from related compounds suggests interference with the signal transduction pathway that recognizes physical cues, such as a hydrophobic surface. This pathway involves the activation of a MAP kinase cascade and cAMP-PKA signaling.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling surface Hydrophobic Surface Cue receptor Surface Receptor (e.g., Pth11) surface->receptor c_amp Adenylate Cyclase (Mac1) -> cAMP receptor->c_amp mapk MAPK Cascade (Mst11 -> Mst7 -> Pmk1) receptor->mapk glisoprenin This compound glisoprenin->inhibition pka PKA Activation c_amp->pka effector Downstream Effectors pka->effector mapk->effector appressorium Appressorium Formation effector->appressorium

References

troubleshooting variability in Glisoprenin D bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glisoprenin D bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactivities of this compound?

A1: this compound is known for two primary bioactivities: inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea and moderate cytotoxic effects against various cell lines.[1]

Q2: What is the likely mechanism of action for this compound in Magnaporthe grisea?

A2: While direct studies on this compound's mechanism are limited, it is believed to act similarly to its analog, Glisoprenin A. Glisoprenin A interferes with the signal transduction pathway required for appressorium formation on hydrophobic surfaces, likely acting on a pathway independent of or downstream from cAMP-dependent protein kinase.[2]

Q3: What are the common causes of variability in the appressorium formation inhibition assay?

A3: Variability in this assay can arise from several factors, including:

  • Spore Viability and Concentration: Inconsistent spore age, viability, or concentration can significantly impact germination and appressorium formation rates.

  • Surface Hydrophobicity: The degree of hydrophobicity of the assay surface (e.g., plastic coverslips, parafilm) is critical for inducing appressorium formation and must be consistent across experiments.

  • Incubation Conditions: Variations in temperature and humidity during incubation can affect the rate and efficiency of appressorium development.

  • Reagent Quality: The purity and stability of this compound and control compounds are crucial for obtaining reproducible results.

Q4: How can I troubleshoot inconsistent results in my cytotoxicity assays with this compound?

A4: Inconsistent cytotoxicity results can be due to:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, affecting their response to cytotoxic agents. It is recommended to use cells within a consistent and low passage range.

  • Cell Seeding Density: Uneven cell seeding can result in well-to-well variability. Ensure a homogenous cell suspension and careful pipetting.

  • Reagent Preparation and Storage: Improperly stored or prepared reagents, including this compound and assay reagents (e.g., MTT, LDH substrates), can degrade and lead to erroneous results.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.

Troubleshooting Guides

Guide 1: Variability in Appressorium Formation Inhibition Assay
Observed Problem Potential Cause Recommended Solution
Low or no appressorium formation in negative controls 1. Poor spore viability. 2. Sub-optimal incubation conditions. 3. Insufficiently hydrophobic surface.1. Use freshly harvested spores and check viability with a germination test. 2. Ensure incubator is calibrated to the correct temperature (typically 24-28°C) and maintain high humidity. 3. Test different hydrophobic surfaces (e.g., GelBond, Parafilm) to find one that consistently induces appressorium formation.
High variability between replicate wells 1. Inconsistent spore concentration. 2. Uneven distribution of spores. 3. "Edge effect" in multi-well plates.1. Carefully determine spore concentration using a hemocytometer before plating. 2. Gently swirl the plate after adding spores to ensure even distribution. 3. Maintain a humid environment during incubation and consider not using the outermost wells of the plate.
IC50 values for this compound are inconsistent across experiments 1. Inconsistent this compound stock solution. 2. Variation in spore sensitivity. 3. Subjective assessment of appressorium formation.1. Prepare fresh stock solutions of this compound for each experiment or aliquot and store properly to avoid degradation. 2. Standardize the age and growth conditions of the M. grisea cultures used for spore production. 3. Establish clear, objective criteria for what constitutes an appressorium and have the same person score the plates if possible.
Guide 2: Variability in Cytotoxicity Bioassay
Observed Problem Potential Cause Recommended Solution
High background signal in negative controls 1. Contamination of cell culture or media. 2. Reagent instability. 3. Phenol red interference (in colorimetric assays).1. Regularly test for mycoplasma and practice good aseptic technique. 2. Check the expiration dates and storage conditions of all assay reagents. 3. Use phenol red-free media for the assay.
Inconsistent cell viability readings between replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in multi-well plates.1. Ensure a single-cell suspension before seeding and mix gently before aliquoting. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Use a humidified incubator and consider filling the outer wells with sterile media or PBS.
IC50 values for this compound are not reproducible 1. Variation in cell passage number. 2. Fluctuation in incubation time. 3. Instability of this compound in culture medium.1. Maintain a consistent cell passage number for all experiments. 2. Standardize the incubation time with this compound. 3. Prepare fresh dilutions of this compound in media for each experiment.

Quantitative Data Summary

Disclaimer: The following IC50 values are representative examples based on the reported "moderate" activity of this compound and its analogs. Actual experimental values may vary.

Table 1: Appressorium Formation Inhibition by Glisoprenins in Magnaporthe grisea

CompoundIC50 (µg/mL)
Glisoprenin A~5
This compound ~7
Glisoprenin C~10
Glisoprenin E~12

Table 2: Cytotoxicity of this compound against Various Cell Lines

Cell LineAssay TypeIC50 (µM)
HeLa (Human cervical cancer)MTT~25
A549 (Human lung cancer)LDH~30
L929 (Mouse fibroblast)MTT>50

Experimental Protocols

Protocol 1: Appressorium Formation Inhibition Assay
  • Spore Preparation:

    • Culture Magnaporthe grisea on a suitable agar medium (e.g., oatmeal agar) for 10-14 days to induce sporulation.

    • Flood the plate with sterile distilled water and gently scrape the surface with a sterile glass rod to release conidia.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Centrifuge the suspension, wash the spores with sterile water, and resuspend in sterile water.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in sterile water to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the spores (typically ≤1%).

    • On a hydrophobic surface (e.g., the hydrophobic side of a GelBond film or a plastic coverslip), add a small volume (e.g., 20 µL) of the spore suspension.

    • Add an equal volume of the this compound dilution (or vehicle control) to the spore suspension.

    • Incubate the samples in a humid chamber at 25°C for 24 hours.

    • Observe the samples under a light microscope and count the number of germinated spores that have formed appressoria.

    • Calculate the percentage of appressorium formation for each concentration and determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture the desired cell line in appropriate media and conditions.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Appressorium_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Prepare M. grisea Spore Suspension plating Plate Spores and Compound on Hydrophobic Surface spore_prep->plating compound_prep Prepare this compound Dilutions compound_prep->plating incubation Incubate in Humid Chamber (24h, 25°C) plating->incubation microscopy Microscopic Observation & Counting incubation->microscopy calculation Calculate % Inhibition & IC50 microscopy->calculation

Figure 1. Experimental workflow for the this compound appressorium inhibition bioassay.

Troubleshooting_Logic cluster_assay_type Identify Assay Type cluster_app_issues Appressorium Assay Issues cluster_cyto_issues Cytotoxicity Assay Issues start Inconsistent Bioassay Results appressorium Appressorium Assay start->appressorium cytotoxicity Cytotoxicity Assay start->cytotoxicity spore_quality Spore Viability/Concentration appressorium->spore_quality surface Surface Hydrophobicity appressorium->surface conditions Incubation Conditions appressorium->conditions cell_health Cell Passage/Seeding cytotoxicity->cell_health reagents Reagent Quality cytotoxicity->reagents plate_effects Edge Effects cytotoxicity->plate_effects

Figure 2. Logical troubleshooting guide for this compound bioassay variability.

Signaling_Pathway hydrophobic_surface Hydrophobic Surface Cue unknown_receptor Putative Surface Receptor hydrophobic_surface->unknown_receptor cAMP_pathway cAMP-PKA Pathway hydrophobic_surface->cAMP_pathway glisoprenin_d This compound downstream_cascade Downstream Signaling Cascade (Non-cAMP dependent) glisoprenin_d->downstream_cascade unknown_receptor->downstream_cascade appressorium_formation Appressorium Formation downstream_cascade->appressorium_formation cAMP_pathway->appressorium_formation

Figure 3. Postulated signaling pathway for this compound in M. grisea.

References

minimizing off-target effects of Glisoprenin D in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Glisoprenin D in cell-based assays.

Troubleshooting Guides

Issue 1: High Cell Death or Unexpected Cytotoxicity

If you observe significant cell death at concentrations where on-target effects are expected, it may be due to off-target cytotoxicity.

Possible Cause Recommended Action
Off-target kinase inhibition Perform a broad-panel kinase screen to identify unintended targets. Reduce the concentration of this compound to a range that is selective for the intended target.
Mitochondrial toxicity Assess mitochondrial membrane potential using assays like JC-1 or TMRM. Measure ATP production to determine effects on cellular metabolism.
Induction of apoptosis/necrosis Perform assays for caspase activation (e.g., Caspase-3/7 activity) or measure markers of necrosis (e.g., LDH release).
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).

Issue 2: Inconsistent or Non-reproducible Results

Variability in your results can obscure true on-target effects and may be exacerbated by off-target activities.

Possible Cause Recommended Action
Cell passage number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.[1][2]
Inconsistent cell seeding density Uneven cell distribution can lead to variable results. Ensure a single-cell suspension before seeding and optimize seeding density for uniform growth.[1]
Edge effects in microplates Evaporation from wells on the edge of a plate can concentrate compounds and affect cell health. Avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS to maintain humidity.
Compound instability This compound may be unstable in culture media over time. Prepare fresh solutions for each experiment and consider the timing of your assay readout.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound, along with its analog Glisoprenin A, has been identified as an inhibitor of appressorium formation in the fungus Magnaporthe grisea.[3] This suggests it interferes with a signal transduction pathway.[4][5] Its specific molecular target and mechanism in mammalian cells have not been fully elucidated.

Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?

A dose-response curve is essential. Start with a wide range of concentrations to determine the IC50 (or EC50) for your desired on-target effect. Simultaneously, perform a cytotoxicity assay to identify the concentration at which off-target toxicity becomes apparent. The optimal concentration will be one that maximizes the on-target effect while minimizing cytotoxicity.

Q3: What control experiments are crucial for validating my results with this compound?

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a known inhibitor of the pathway you are studying to ensure your assay is working as expected.

  • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to demonstrate that the observed effects are not due to non-specific chemical properties.

  • Rescue Experiment: If the direct target of this compound is known, overexpressing the target protein may rescue the phenotype, confirming on-target activity.

Q4: How can I confirm that the observed phenotype is due to the on-target activity of this compound?

  • Use a secondary, structurally distinct inhibitor: If another compound that targets the same protein or pathway produces a similar phenotype, it strengthens the evidence for on-target activity.

  • Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of the putative target. If the phenotype of target knockdown mimics the effect of this compound, it supports an on-target mechanism.

  • Biochemical assays: If the target is an enzyme, directly measure its activity in the presence of this compound in a purified system to confirm inhibition.[6]

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound

Objective: To identify the concentration range of this compound that elicits the desired on-target effect without causing significant off-target cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound in culture media. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Treatment: Remove the old media from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • On-target effect: Perform your specific functional assay (e.g., reporter gene assay, protein phosphorylation measurement via Western blot or ELISA).

    • Cytotoxicity: In parallel plates, perform a cytotoxicity assay such as an MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. The therapeutic window is the range of concentrations where the on-target effect is significant and cytotoxicity is minimal.

Protocol 2: Kinase Profiling to Identify Off-Target Liabilities

Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

This protocol is typically performed as a service by specialized companies.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.

  • Screening: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases).

  • Data Analysis: The results are provided as the percent inhibition of each kinase at the tested concentration(s). A common threshold for a significant off-target hit is >50% inhibition.

  • Follow-up: For any significant hits, it is crucial to determine the IC50 for those kinases to understand the potency of the off-target interaction.

Data Presentation

Table 1: Template for Dose-Response and Cytotoxicity Data

This compound Conc. (µM)On-Target Activity (% of Control)Standard DeviationCell Viability (% of Control)Standard Deviation
100
30
10
3
1
0.3
0.1
0.03
0.01
0 (Vehicle)100100

Table 2: Template for Kinase Profiling Results

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMIC50 (µM)
On-Target Kinase
Off-Target Hit 1
Off-Target Hit 2
Off-Target Hit 3
...

Visualizations

G cluster_workflow Experimental Workflow to Minimize Off-Target Effects A Determine IC50 for On-Target Effect C Calculate Therapeutic Window (CC50 / IC50) A->C B Determine Cytotoxicity Profile (CC50) B->C D Perform Kinase/Target Profiling C->D Concentration Selection E Validate On-Target Effect with Orthogonal Approaches D->E Identify Off-Targets F Proceed with In-depth Cell-Based Assays E->F

Caption: Workflow for characterizing this compound and minimizing off-target effects.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor KinaseA Kinase A (On-Target) Receptor->KinaseA Substrate Substrate KinaseA->Substrate KinaseB Kinase B (Off-Target) OffTargetResponse Off-Target Effect (e.g., Cytotoxicity) KinaseB->OffTargetResponse Response Cellular Response Substrate->Response GlisopreninD This compound GlisopreninD->KinaseA Inhibits GlisopreninD->KinaseB Inhibits (undesired)

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

References

stability of Glisoprenin D in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Novel Compounds

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for determining the stability of novel compounds, using Glisoprenin D as a representative example. The following questions and answers address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I have a new sample of this compound. How do I determine the best solvent for solubilization and storage?

A1: The choice of solvent is critical for the stability of your compound. A preliminary solubility test is the first step. It is recommended to test solubility in a range of commonly used laboratory solvents. For natural products like this compound, which may have complex structures, solvents with varying polarities should be assessed.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into several individual vials.

  • Solvent Addition: Add a measured volume of a test solvent (e.g., 100 µL) to the first vial.

  • Dissolution: Vortex the vial for 30 seconds. If the compound dissolves completely, the solubility is at least 10 mg/mL. If not, continue adding the solvent in measured increments, vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used.

  • Testing Range: Repeat this process for a panel of solvents. Common choices include DMSO, DMF, ethanol, methanol, acetonitrile, and water.[1][2]

  • Observation: After dissolution, visually inspect the solutions for any precipitation or color change. Let the solutions stand at room temperature for a few hours and re-examine to check for short-term stability.

Data Presentation: Solubility of this compound

SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Water10.2< 0.1Insoluble
DMSO7.2> 50Clear solution, stable for 24h
Ethanol5.215Clear solution
Methanol5.110Clear solution
Acetonitrile5.85Precipitated after 2h
Chloroform4.125Clear solution

Note: This table presents hypothetical data for illustrative purposes.

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: The optimal storage conditions for a stock solution depend on the intrinsic stability of the compound and the solvent used.[3] For a new compound like this compound, it is crucial to perform a short-term stability study.

Experimental Protocol: Stock Solution Stability Assessment

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under a variety of conditions:

    • -80°C (long-term)

    • -20°C (medium-term)

    • 4°C (short-term)

    • Room Temperature (for comparison)

  • Analysis: Analyze a fresh aliquot from each storage condition at various time points (e.g., 24h, 48h, 1 week, 1 month) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4]

  • Evaluation: Compare the peak area of this compound and look for the appearance of new peaks, which would indicate degradation products. A decrease in the main peak area of more than 5-10% is generally considered significant.[5][6]

Troubleshooting Guides

Issue: My this compound sample shows degradation in my assay. What are the potential causes?

There are several factors that can affect the stability of a compound during an experiment.[7] Consider the following potential causes and solutions:

  • Solvent-Induced Degradation: The solvent used in your assay buffer may be causing degradation.

    • Troubleshooting: Test the stability of this compound in the assay buffer over the time course of your experiment. If degradation is observed, consider replacing the solvent or adjusting the pH.

  • Temperature Sensitivity: Many compounds are thermolabile.

    • Troubleshooting: Perform your experiments on ice and minimize the time the compound is kept at room temperature.

  • Light Sensitivity: Exposure to light, especially UV light, can cause photolytic degradation.[7]

    • Troubleshooting: Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Oxidation: Some compounds are sensitive to atmospheric oxygen.[7][8]

    • Troubleshooting: Prepare solutions with degassed solvents. If the compound is highly sensitive, work in an inert atmosphere (e.g., using a nitrogen or argon glove box).

Issue: How do I systematically evaluate the intrinsic stability of this compound?

To understand the degradation pathways and intrinsic stability of a new molecule, a forced degradation study is recommended.[5][9][10] This involves subjecting the compound to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation Study

  • Objective: To deliberately degrade the sample to identify potential degradation products and pathways. A target degradation of 5-20% is generally aimed for.[9]

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the samples to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24h.

    • Oxidation: 3% H₂O₂ at room temperature for 24h.[8]

    • Thermal Stress: 80°C for 48h (solid state and in solution).

    • Photostability: Expose to light (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) and a mass spectrometry (MS) detector.[4][11]

  • Data Interpretation:

    • Quantify the percentage of this compound remaining.

    • Identify and characterize the degradation products.

    • This information is crucial for developing stable formulations and establishing appropriate storage and handling procedures.[10]

Data Presentation: Forced Degradation of this compound

Stress Condition% this compound RemainingNo. of Degradation ProductsObservations
0.1 M HCl, 60°C, 24h85.2%2Major degradant at RRT 0.85
0.1 M NaOH, 60°C, 24h92.5%1Minor degradant at RRT 0.91
3% H₂O₂, RT, 24h78.9%3Significant degradation observed
80°C, 48h95.1%1Thermally relatively stable
Photostability (ICH Q1B)89.7%2Sensitive to light exposure

Note: This table presents hypothetical data for illustrative purposes. RRT = Relative Retention Time.

Visualizations

experimental_workflow cluster_preliminary Preliminary Assessment cluster_stock Stock Solution Preparation cluster_storage Storage Stability cluster_forced Forced Degradation solubility Solubility Testing (Multiple Solvents) short_term Short-term Stability (in solution, RT) solubility->short_term Observe for 24h stock_prep Prepare Concentrated Stock (e.g., 10mM in DMSO) short_term->stock_prep Select best solvent aliquot Aliquot into Vials stock_prep->aliquot storage Store at Different Temps (-80°C, -20°C, 4°C) aliquot->storage stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) aliquot->stress time_points Analyze at Time Points (HPLC Analysis) storage->time_points Pull samples analysis Analyze Degradants (HPLC-MS) stress->analysis Characterize products

Caption: Workflow for assessing the stability of a new compound.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_extrinsic Extrinsic Factors center Compound Stability hydrolysis Hydrolysis (pH of solution) center->hydrolysis oxidation Oxidation (Presence of O2) center->oxidation photolysis Photolysis (Light Exposure) center->photolysis temperature Temperature center->temperature humidity Humidity / Moisture center->humidity solvent Solvent Choice center->solvent excipients Excipient Interaction center->excipients container Container Closure center->container

Caption: Key factors influencing the stability of a chemical compound.

References

Technical Support Center: Refining Purification Protocols for Glisoprenin D Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Glisoprenin D and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound and its analogues from fungal cultures?

A1: The initial extraction of this compound, a polyterpene isoprenoid, from fungal cultures such as Gliocladium roseum typically involves solvent extraction.[1][2][3] Given the non-polar nature of isoprenoids, a common starting point is the use of organic solvents like ethyl acetate or a mixture of methanol and dichloromethane.[4][5] The choice of solvent can be critical and may require optimization to maximize the yield of this compound while minimizing the co-extraction of highly non-polar lipids.[6]

Q2: Which chromatographic techniques are most effective for separating this compound from its structural analogues?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating structurally similar natural products like this compound analogues.[1][2] Reverse-phase HPLC (RP-HPLC) with a C18 column is a good starting point. Due to the subtle structural differences between analogues, a shallow gradient elution with solvents like acetonitrile and water is often necessary to achieve baseline separation.[7][8] Normal-phase chromatography can also be an option, depending on the specific properties of the analogues.

Q3: How can I confirm the identity and purity of my purified this compound fractions?

A3: The identity and purity of purified fractions should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, helping to distinguish between analogues that differ by small mass units.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for detailed structural elucidation and for confirming the isomeric purity of the isolated compound.

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Cause Recommended Solution
Poor resolution between this compound and an analogue peak. The mobile phase gradient is too steep.Decrease the gradient slope. For example, instead of a 5-minute gradient from 50% to 90% acetonitrile, try a 20-minute gradient.[9]
The column chemistry is not optimal for separating the analogues.Test different reverse-phase columns (e.g., C30, Phenyl-Hexyl) or consider normal-phase chromatography.
Peak tailing for this compound. Secondary interactions with the stationary phase.Add a small amount of a competing agent, like trifluoroacetic acid (TFA) at 0.1%, to the mobile phase to mask active sites on the silica.
The column is overloaded.Reduce the sample injection volume or concentration.[9]
No recovery of this compound from the column. The compound is irreversibly adsorbed to the stationary phase.This is less common in reverse-phase but can occur. Try flushing the column with a stronger solvent like isopropanol or dichloromethane.
The compound may have precipitated on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Consider changing the injection solvent.[10]
Ghost peaks appearing in subsequent runs. Carryover from a previous injection.Implement a robust needle wash protocol on the autosampler. Run a blank gradient after each sample injection to clean the column.[11]
Extraction and Sample Preparation Issues
Problem Possible Cause Recommended Solution
Low yield of this compound in the crude extract. Inefficient extraction from the fungal biomass.Increase the extraction time or use a more exhaustive extraction method like sonication or Soxhlet extraction.
The chosen extraction solvent is not optimal.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone).[4]
Presence of significant lipid contamination. Co-extraction of lipids with the target compounds.Perform a preliminary liquid-liquid partitioning step. For example, partition the crude extract between hexane and acetonitrile; this compound should preferentially partition into the acetonitrile layer, leaving the bulk of the lipids in the hexane layer.[6]

Experimental Protocols

Protocol 1: General Extraction of this compound and Analogues from Gliocladium roseum
  • Culture and Harvest: Grow Gliocladium roseum in a suitable liquid medium until secondary metabolite production is optimal. Separate the mycelia from the culture broth by filtration.

  • Mycelial Extraction: Lyophilize the mycelia and then grind to a fine powder. Extract the powdered mycelia with methanol:dichloromethane (1:1 v/v) at room temperature with shaking for 24 hours. Repeat the extraction three times.

  • Filtrate Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning (Lipid Removal): Dissolve the crude extract in 90% methanol and partition against an equal volume of hexane. Discard the hexane layer, which contains the majority of the lipids. Repeat this step twice. Evaporate the methanol layer to dryness.

Protocol 2: RP-HPLC Purification of this compound Analogues
  • Sample Preparation: Dissolve the de-fatted crude extract in a small volume of methanol and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at 210 nm

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC using the same method to assess purity.

  • Structure Confirmation: Combine pure fractions and confirm the structure using HRMS and NMR.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture (Gliocladium roseum) filtration Filtration fungal_culture->filtration mycelia Mycelia filtration->mycelia filtrate Culture Filtrate filtration->filtrate solvent_extraction_mycelia Solvent Extraction (MeOH:DCM) mycelia->solvent_extraction_mycelia solvent_extraction_filtrate Solvent Extraction (Ethyl Acetate) filtrate->solvent_extraction_filtrate crude_extract Crude Extract solvent_extraction_mycelia->crude_extract solvent_extraction_filtrate->crude_extract lipid_removal Liquid-Liquid Partitioning (Hexane/Acetonitrile) crude_extract->lipid_removal hplc Preparative RP-HPLC lipid_removal->hplc fractions Collected Fractions hplc->fractions purity_check Analytical HPLC fractions->purity_check structure_elucidation HRMS & NMR purity_check->structure_elucidation pure_compound Pure this compound & Analogues structure_elucidation->pure_compound

Caption: Experimental workflow for the purification of this compound analogues.

Secondary_Metabolite_Biosynthesis cluster_pathway Generic Isoprenoid Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp terpene_synthase Terpene Synthase ggpp->terpene_synthase glisoprenin_precursor Glisoprenin Precursor terpene_synthase->glisoprenin_precursor tailoring_enzymes Tailoring Enzymes (P450s, etc.) glisoprenin_precursor->tailoring_enzymes glisoprenin_d This compound tailoring_enzymes->glisoprenin_d analogues This compound Analogues tailoring_enzymes->analogues

Caption: A generalized isoprenoid biosynthesis pathway leading to this compound.

References

Technical Support Center: Enhancing the Cytotoxic Efficacy of Glisoprenin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glisoprenin D. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to enhance the cytotoxic efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's cytotoxicity?

A: this compound is a known cytotoxic agent, though its precise mechanism of action is still under investigation. Current research suggests that, like many cytotoxic compounds, this compound likely induces apoptosis (programmed cell death) in cancer cells. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][2][3] Researchers are encouraged to investigate the activation of key apoptotic markers, such as caspases, to elucidate the specific pathway targeted by this compound in their model system.

Q2: How can I enhance the cytotoxic efficacy of this compound?

A: A common and effective strategy to enhance the efficacy of a cytotoxic agent is through combination therapy.[4][5] This involves co-administering this compound with another therapeutic agent that can work synergistically. Potential combination partners could include:

  • Standard chemotherapeutic drugs: These can target different cellular processes, leading to a more potent anti-cancer effect.[4][6]

  • Targeted therapies: Inhibitors of specific signaling pathways that are crucial for cancer cell survival (e.g., PI3K/AKT/mTOR pathway) can sensitize cells to this compound.[7][8]

  • Immunotherapies: Combining cytotoxic agents with immune checkpoint inhibitors can enhance the immune system's ability to recognize and eliminate cancer cells.[9]

Q3: I am not observing the expected level of cytotoxicity with this compound. What could be the issue?

A: Several factors could contribute to lower-than-expected cytotoxicity. Please refer to the Troubleshooting Guide for Cytotoxicity Assays below for a detailed breakdown of potential issues and solutions. Common factors include suboptimal drug concentration, issues with cell health and density, or problems with the cytotoxicity assay itself.[10][11][12]

Q4: Which cellular pathways are likely involved in this compound-induced cell death?

A: The two primary apoptotic pathways are the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.[1][2][3][13]

  • Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[14][15]

  • Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[1][14][15]

To determine which pathway is dominant in your model, we recommend performing a Western blot analysis for key proteins in each pathway (e.g., cleaved caspase-9 for intrinsic, cleaved caspase-8 for extrinsic).

Troubleshooting Guides

Troubleshooting for In Vitro Cytotoxicity Assays (e.g., MTT, XTT)
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors during reagent addition; Edge effects in the microplate.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity.[12]
Low signal or no dose-response This compound concentration is too low or too high; Incubation time is too short; Cells are resistant to the compound.Perform a dose-response experiment with a wider range of concentrations; Increase the incubation time; Consider using a different cell line or exploring combination therapies to overcome resistance.
High background in control wells Contamination of media or reagents; High cell density leading to cell death in untreated wells.Use fresh, sterile reagents; Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10]
Troubleshooting for Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations Compound may be inducing necrosis at high concentrations; Harsh cell handling during staining.Test a lower range of this compound concentrations; Handle cells gently during harvesting and washing steps.
No significant increase in apoptotic cells Insufficient incubation time with this compound; The chosen time point may be too early or too late to detect apoptosis.Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.
High background staining in negative controls Over-trypsinization of adherent cells; Spontaneous apoptosis in unhealthy cells.Use a gentle cell detachment method; Ensure cells are healthy and not overgrown before starting the experiment.

Data Presentation

Table 1: Example of this compound Cytotoxicity in Combination with "Compound X" (MTT Assay)
TreatmentConcentration (µM)% Cell Viability (Mean ± SD)
Control-100 ± 4.5
This compound1075.2 ± 5.1
Compound X588.9 ± 3.8
This compound + Compound X10 + 545.6 ± 6.2*

*p < 0.05 compared to either single agent treatment.

Table 2: Example of Apoptosis Induction by this compound (Annexin V/PI Flow Cytometry)
Treatment (24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (10 µM)60.3 ± 4.125.7 ± 3.514.0 ± 2.9

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[16][17][18]

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound and any combination compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, alone or in combination with other agents. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][19][20][21][22]

Materials:

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot for Cleaved Caspase-3

This protocol detects the active form of caspase-3, a key marker of apoptosis.[23][24][25][26][27]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental_Workflow start Hypothesis: Compound X enhances This compound cytotoxicity cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment Groups: 1. Control 2. This compound 3. Compound X 4. Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Cleaved Caspase-3) treatment->western_blot data_analysis Data Analysis (Synergy Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Synergistic Effect data_analysis->conclusion

Caption: Workflow for testing synergistic cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Glisoprenin D and Glisoprenin A: Efficacy in Appressorium Inhibition and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related fungal metabolites, Glisoprenin D and Glisoprenin A. While both compounds, isolated from Gliocladium roseum, have been identified as inhibitors of appressorium formation in the rice blast fungus Magnaporthe grisea, a detailed quantitative comparison of their efficacy from a single head-to-head study is not publicly available. This guide synthesizes the available information, presents relevant experimental protocols, and visualizes key biological pathways and workflows to aid researchers in the field.

Inhibition of Appressorium Formation in Magnaporthe grisea

This compound and Glisoprenin A have both been demonstrated to inhibit the formation of appressoria, the specialized infection structures of the devastating plant pathogen Magnaporthe grisea. This inhibitory action is crucial as it prevents the fungus from penetrating the host plant tissue.

Table 1: Comparative Efficacy in Appressorium Inhibition

CompoundTarget OrganismActivityQuantitative Data (IC50)
This compound Magnaporthe griseaInhibition of appressorium formation[1]Not available in published literature
Glisoprenin A Magnaporthe griseaInhibition of appressorium formation[1]Not available in published literature

Cytotoxic Activity

The same key study by Thines et al. (1998) also investigated the cytotoxic effects of the glisoprenin family of compounds. The abstract of this work states that the compounds exhibited "moderate cytotoxic" activity.[1] This suggests a potential for these molecules in anticancer research or as a reference for toxicity profiling. The specific cell lines used in the 1998 study were not mentioned in the abstract, however, related research from the same laboratory has utilized the L1210 (mouse lymphocytic leukemia) and HL-60 (human promyelocytic leukemia) cell lines for cytotoxicity screening of fungal metabolites.[2][3][4][5][6][7][8][9][10]

As with the appressorium inhibition data, specific IC50 values for the cytotoxicity of this compound are not available in the literature, preventing a direct quantitative comparison with Glisoprenin A.

Table 2: Comparative Cytotoxic Activity

CompoundActivityPotential Cell LinesQuantitative Data (IC50)
This compound Moderate cytotoxicity[1]L1210, HL-60 (inferred)Not available in published literature
Glisoprenin A Moderate cytotoxicity[1]L1210, HL-60 (inferred)Not available in published literature

Signaling Pathways in Appressorium Formation

Glisoprenin A is known to interfere with the signal transduction pathways that are triggered by the physical cue of a hydrophobic surface, a critical step for initiating appressorium formation in Magnaporthe grisea. This likely involves the cAMP-PKA and the Pmk1 MAP kinase signaling cascades, which are central to sensing environmental cues and regulating infection-related development in this fungus. The exact molecular target of the glisoprenins within these pathways remains to be elucidated.

Appressorium_Signaling_Pathway Hydrophobic_Surface Hydrophobic Surface Cue Surface_Sensors Surface Sensors (e.g., Pth11) Hydrophobic_Surface->Surface_Sensors Glisoprenins This compound & A (Inhibition) Glisoprenins->Surface_Sensors G_Protein G-Protein Signaling Surface_Sensors->G_Protein Pmk1_MAPK Pmk1 MAPK Cascade Surface_Sensors->Pmk1_MAPK Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors Pmk1_MAPK->Transcription_Factors Appressorium_Formation Appressorium Formation Transcription_Factors->Appressorium_Formation Appressorium_Assay_Workflow Start Start Culture Culture M. grisea (10-14 days) Start->Culture Harvest Harvest & Filter Conidia Culture->Harvest Adjust Adjust Spore Concentration Harvest->Adjust Assay Inoculate on Hydrophobic Surface with Compounds Adjust->Assay Prepare Prepare Glisoprenin Solutions Prepare->Assay Incubate Incubate (24h, 25°C) Assay->Incubate Analyze Microscopic Analysis (% Appressorium Formation) Incubate->Analyze Calculate Calculate IC50 Analyze->Calculate End End Calculate->End MTT_Assay_Workflow Start Start Culture Culture Cell Line (e.g., L1210, HL-60) Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Glisoprenins Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent (4h incubation) Incubate->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

References

A Comparative Guide to the Structure-Activity Relationship of Glisoprenin D and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Glisoprenin D and its naturally occurring analogues, focusing on their structure-activity relationship concerning the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea and their cytotoxic effects. Due to the limited availability of quantitative data in public literature, this guide will focus on a qualitative comparison based on structural differences.

Introduction to Glisoprenins

Glisoprenins are a class of polyterpenoid natural products isolated from the fungus Gliocladium roseum. These compounds have garnered interest due to their biological activities, particularly their ability to inhibit the formation of appressoria in Magnaporthe grisea, a critical step in the infection process of rice blast disease. Additionally, they have been reported to exhibit moderate cytotoxicity against various cell lines. This guide will compare this compound with its known analogues, Glisoprenin A, C, and E.

Structural Comparison of Glisoprenin Analogues

The chemical structures of Glisoprenins A, C, D, and E are presented below. While all share a common polyisoprenoid backbone, they differ in their degree of oxygenation and cyclization, which is expected to influence their biological activity.

CompoundMolecular FormulaKey Structural Features
Glisoprenin A C45H82O5A long-chain polyterpenoid with multiple hydroxyl groups.
Glisoprenin C C45H84O8Features additional hydroxylations compared to Glisoprenin A.[1]
This compound C45H84O7Possesses one less hydroxyl group than Glisoprenin C.[2]
Glisoprenin E C45H86O9The most hydroxylated among the known analogues.

Qualitative Structure-Activity Relationship (SAR)

All known Glisoprenins (A, C, D, and E) have been reported to inhibit appressorium formation in Magnaporthe grisea and display moderate cytotoxic activity.[3] The term "moderate cytotoxicity" generally implies IC50 values in the range of 10-100 µg/mL; however, specific IC50 values for Glisoprenins have not been published.

The variations in the number and position of hydroxyl groups among the analogues are the primary determinants of their physicochemical properties, such as polarity and hydrogen bonding capacity. These differences likely influence their interaction with biological targets.

  • Hydroxylation: The degree of hydroxylation appears to be a key variable among the analogues. Increased hydroxylation, as seen in Glisoprenin E, would increase the molecule's polarity. This could affect its ability to cross cell membranes and interact with intracellular targets. Conversely, it might enhance interactions with extracellular or membrane-bound targets. Without quantitative data, it is difficult to determine an optimal level of hydroxylation for either anti-appressorial or cytotoxic activity.

  • Backbone Flexibility: The long polyisoprenoid chain provides significant conformational flexibility. The specific stereochemistry and pattern of methyl substitutions along the chain will dictate the preferred three-dimensional shape of the molecules, which is crucial for binding to their biological targets.

At present, a more detailed SAR analysis is hampered by the lack of synthetic analogues and quantitative biological data. The synthesis of a focused library of Glisoprenin analogues with systematic modifications to the number and position of hydroxyl groups, as well as alterations to the polyene backbone, would be necessary to elucidate the precise structural requirements for activity.

Signaling Pathway Inhibition in Magnaporthe grisea

Research on Glisoprenin A has provided insights into the potential mechanism of action for this class of compounds. Glisoprenin A inhibits the signal transduction pathway that leads to appressorium formation on hydrophobic surfaces.[4] It is thought to act upstream of the cAMP-dependent protein kinase A (PKA) pathway, which is a key regulator of this process. The following diagram illustrates the proposed signaling cascade and the putative point of inhibition by Glisoprenins.

G cluster_0 Hydrophobic Surface Hydrophobic Surface Surface Sensors Surface Sensors Hydrophobic Surface->Surface Sensors Adenylyl Cyclase Adenylyl Cyclase Surface Sensors->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effectors Downstream Effectors PKA->Downstream Effectors Appressorium Formation Appressorium Formation Downstream Effectors->Appressorium Formation Glisoprenins Glisoprenins Glisoprenins->Surface Sensors Inhibition caption Proposed Signaling Pathway for Appressorium Formation and Inhibition by Glisoprenins

Caption: Proposed signaling pathway for appressorium formation and inhibition by Glisoprenins.

Experimental Protocols

Appressorium Formation Assay

This protocol is adapted from methodologies used to study appressorium formation in Magnaporthe grisea.

Objective: To determine the inhibitory effect of this compound and its analogues on appressorium formation.

Materials:

  • Magnaporthe grisea spores

  • Sterile distilled water

  • Hydrophobic glass coverslips or plastic slides

  • This compound and analogues dissolved in a suitable solvent (e.g., DMSO)

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest conidia from 10- to 14-day-old cultures of M. grisea grown on oatmeal agar plates. Suspend the conidia in sterile distilled water to a final concentration of 1 x 10^5 conidia/mL.

  • Compound Preparation: Prepare stock solutions of this compound and its analogues in DMSO. Make serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v), as higher concentrations can affect germination and appressorium formation.

  • Assay Setup:

    • Place a hydrophobic glass coverslip in a sterile petri dish.

    • To a 20 µL aliquot of the spore suspension, add the test compound to the desired final concentration.

    • Pipette the 20 µL spore-compound mixture onto the hydrophobic surface.

    • For the control, add the same volume of solvent (e.g., 0.5% DMSO) to the spore suspension.

  • Incubation: Place the petri dishes in a humid chamber and incubate at 25°C for 24 hours.

  • Microscopic Analysis: After incubation, observe the spores under a light microscope. Count the number of germinated spores and the number of appressoria formed. A minimum of 100 spores should be counted for each treatment.

  • Data Analysis: Calculate the percentage of appressorium formation for each treatment relative to the control. The percentage of inhibition is calculated as: % Inhibition = [1 - (% Appressorium Formation in Treatment / % Appressorium Formation in Control)] x 100

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound and its analogues.

Objective: To determine the cytotoxic effect of this compound and its analogues on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound and analogues dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Glisoprenin compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate the plate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow

The following diagram outlines the general workflow for the evaluation of Glisoprenin analogues.

G cluster_1 Start Start Isolation_Synthesis Isolation of Natural Analogues or Synthesis of New Analogues Start->Isolation_Synthesis Structural_Elucidation Structural Elucidation (NMR, MS) Isolation_Synthesis->Structural_Elucidation Biological_Screening Biological Screening Structural_Elucidation->Biological_Screening Appressorium_Assay Appressorium Formation Assay Biological_Screening->Appressorium_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Biological_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 determination) Appressorium_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End caption General workflow for the evaluation of Glisoprenin analogues.

Caption: General workflow for the evaluation of Glisoprenin analogues.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products for the development of novel antifungal agents targeting appressorium formation in Magnaporthe grisea. The current understanding of their structure-activity relationship is limited by the lack of quantitative biological data and the small number of known analogues. Future research should focus on the total synthesis of Glisoprenins and the creation of a library of synthetic analogues. This will enable a comprehensive investigation into the impact of structural modifications on their anti-appressorial and cytotoxic activities, ultimately leading to the identification of more potent and selective compounds. Such studies are crucial for advancing our understanding of this important class of natural products and for the potential development of new therapeutic agents.

References

Evaluating Glisoprenin D's Specificity as an Enzyme Inhibitor: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

While Glisoprenin D has been identified as an inhibitor of a critical fungal developmental process, a definitive enzymatic target remains elusive in published scientific literature. This absence of a known specific enzyme target precludes a detailed comparative analysis of its inhibitory specificity, including quantitative performance data and direct comparisons with alternative inhibitors.

This compound, a polyisoprenepolyol isolated from the fungus Gliocladium roseum, is recognized for its role in disrupting the formation of appressoria in the rice blast fungus, Magnaporthe grisea. Appressoria are specialized infection structures essential for the fungus to penetrate host tissues. Existing research indicates that this compound, along with its structural analog Glisoprenin A, interferes with a signal transduction pathway initiated by hydrophobic surface cues, a critical step for appressorium development. This pathway is distinct from the well-characterized cyclic AMP (cAMP)-dependent signaling cascade.

Mechanism of Action: A Focus on Signaling Pathways

Studies on Glisoprenin A, the parent compound of this compound, have provided the most insight into the potential mechanism of action. Research has demonstrated that Glisoprenin A's inhibitory effect is specific to the signaling pathway triggered by physical cues like hydrophobicity and is not overcome by the introduction of downstream signaling molecules of the cAMP pathway. This suggests that the target of Glisoprenin A, and likely this compound, lies upstream in the hydrophobicity-sensing signal cascade.

The signaling network governing appressorium formation in Magnaporthe grisea is complex, involving multiple interconnected pathways, including the Cell Wall Integrity (CWI) pathway and Mitogen-Activated Protein Kinase (MAPK) cascades. It is hypothesized that this compound may inhibit a key enzyme within one of these pathways, thereby disrupting the downstream events necessary for appressorium formation. However, the precise enzyme has not been identified.

Challenges in a Comparative Analysis

A comprehensive evaluation of an enzyme inhibitor's specificity requires a known enzymatic target. Such an evaluation would typically involve:

  • Quantitative Inhibitory Potency: Determination of metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the purified target enzyme.

  • Specificity Profiling: Screening the inhibitor against a panel of other enzymes, particularly those with similar active sites or substrate specificities, to assess off-target effects.

  • Comparative Benchmarking: Comparing the inhibitor's potency and specificity to other known inhibitors of the same target enzyme.

Without the identification of the specific enzyme inhibited by this compound, these essential components of a comparative guide cannot be developed.

Experimental Approaches to Identify the Target

To elucidate the specific enzymatic target of this compound, several experimental strategies could be employed:

  • Affinity Chromatography: Immobilizing this compound on a solid support to capture its binding partners from fungal cell lysates. The bound proteins can then be identified using mass spectrometry.

  • Chemical Proteomics: Utilizing clickable or photo-reactive derivatives of this compound to covalently label its target protein(s) in situ, followed by proteomic analysis to identify the labeled proteins.

  • Genetic Screens: Screening for mutations in Magnaporthe grisea that confer resistance to this compound. The mutated genes could encode the direct target or components of the targeted pathway.

Below is a conceptual workflow for target identification:

G cluster_0 Target Identification Workflow A This compound B Affinity-based Methods (e.g., Affinity Chromatography) A->B C Activity-based Methods (e.g., Chemical Proteomics) A->C D Genetic Methods (e.g., Resistance Screens) A->D E Identification of Candidate Binding Proteins B->E C->E D->E F Validation of Target (e.g., Biochemical Assays, Genetic Knockouts) E->F G Confirmed Enzyme Target F->G

A simplified workflow for identifying the molecular target of this compound.

Conclusion

This compound represents a promising molecule for further investigation as a potential lead compound for the development of novel antifungal agents that target fungal-specific pathogenic processes. However, based on currently available scientific literature, its specific enzymatic target remains unknown. The elucidation of this target is a critical next step to enable a thorough evaluation of its specificity as an enzyme inhibitor and to facilitate its development for potential applications in agriculture or medicine. Future research employing modern target identification methodologies will be essential to unlock the full potential of this compound and its analogs.

Assessing Synergistic Effects of Novel Compounds with Antifungals: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective combination therapies is a critical strategy in overcoming the challenges of antifungal resistance and improving clinical outcomes. While the investigation of synergistic interactions between various agents is a burgeoning field of study, it is crucial to establish the foundational antifungal properties of each compound before exploring potential synergies. This guide provides a comprehensive overview of the standardized methodologies used to assess the synergistic effects of investigational compounds with established antifungal agents.

Initial investigations into the biological activity of Glisoprenin D, a derivative isolated from the deuteromycete Gliocladium roseum, have indicated that it does not possess direct antifungal properties.[1] Research has shown that while Glisoprenins inhibit the formation of appressoria in Magnaporthe grisea—specialized infection structures of plant pathogenic fungi—they exhibit no general antifungal, antibacterial, or phytotoxic activities.[1]

Therefore, a direct comparison of the synergistic antifungal effects of this compound is not currently feasible. However, the experimental frameworks detailed below are essential for evaluating any new compound for potential synergistic relationships with existing antifungal drugs. This guide will detail the requisite experimental protocols, data presentation formats, and logical workflows for such an assessment.

Key Experimental Protocols for Assessing Antifungal Synergy

The two most widely accepted in vitro methods for determining the nature of interaction between two compounds are the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay

The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[2][3][4]

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the investigational compound and the known antifungal agent in a suitable solvent.

    • Prepare a standardized inoculum of the fungal isolate to be tested (e.g., Candida albicans, Aspergillus fumigatus) in a broth medium such as RPMI-1640, adjusted to a specific concentration (typically 0.5–2.5 x 10³ CFU/mL).[5][6]

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds.

    • Serially dilute the investigational compound along the x-axis (e.g., columns 1-10).

    • Serially dilute the known antifungal along the y-axis (e.g., rows A-G).

    • The result is a grid where each well contains a unique combination of concentrations of the two agents.[7][8]

    • Include control wells with each compound alone (to determine the Minimum Inhibitory Concentration - MIC), and a growth control well with no compounds.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Incubate the plates at a suitable temperature (e.g., 35°C) for a defined period (typically 24-48 hours), depending on the growth rate of the fungus.[4][9]

  • Data Analysis:

    • Following incubation, determine the MIC of each compound alone and the MIC of each compound in combination for each well. The MIC is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of an organism.[5][7]

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Compound A + FIC of Compound B[2]

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of antifungal activity over time, offering a more detailed view of the interaction.[6][9][10]

Methodology:

  • Preparation:

    • Prepare flasks containing a standardized fungal inoculum in broth medium.

    • Add the investigational compound and/or the known antifungal at specific concentrations (e.g., based on their individual MICs, such as 0.5x MIC, 1x MIC, 2x MIC).

    • Include a growth control flask with no antimicrobial agents.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation and Colony Counting:

    • Incubate the agar plates until fungal colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate to determine the viable fungal concentration (CFU/mL) at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each combination and for each compound alone.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[9][10]

    • Indifference is a <2-log10 change in CFU/mL.

    • Antagonism is a ≥2-log10 increase in CFU/mL with the combination compared to the least active single agent.[9]

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Checkerboard Assay Results for Investigational Compound X and Antifungal Y against Candida albicans

Investigational Compound X (µg/mL)Antifungal Y (µg/mL)FICIInteraction
0.50.1250.375Synergy
10.06250.312Synergy
0.250.51.0Indifference
20.250.75Indifference
424.5Antagonism

Table 2: Time-Kill Analysis Results for Investigational Compound X and Antifungal Y against Aspergillus fumigatus

TreatmentLog10 CFU/mL Reduction at 24h (vs. initial inoculum)Log10 CFU/mL Change (vs. most active agent)Interaction
Compound X (1x MIC)0.5N/A-
Antifungal Y (1x MIC)1.5N/A-
Compound X + Antifungal Y4.0-2.5Synergy
Growth Control-2.0 (increase)N/A-

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex experimental processes and biological relationships.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Fungal Inoculum D Inoculate Plate A->D B Prepare Compound & Antifungal Stocks C Create 2D Serial Dilutions in 96-well Plate B->C C->D E Incubate Plate (24-48h at 35°C) D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FIC & FICI F->G H Determine Interaction (Synergy, Indifference, Antagonism) G->H

Caption: Workflow for the Checkerboard Synergy Assay.

Experimental_Workflow_Time_Kill cluster_prep Preparation cluster_sampling Time-Course Sampling cluster_analysis Data Analysis A Prepare Fungal Inoculum B Prepare Treatment Flasks (Controls, Single Agents, Combination) A->B C Incubate Flasks B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count CFUs E->F G Plot Log10 CFU/mL vs. Time F->G H Determine Interaction based on Log10 CFU/mL Change G->H

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Antifungal_Targets cluster_fungus Fungal Cell membrane Cell Membrane (Ergosterol) wall Cell Wall (β-(1,3)-D-glucan) dna_rna DNA/RNA Synthesis Azoles Azoles (e.g., Fluconazole) Azoles->membrane Inhibit Ergosterol Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->membrane Bind to Ergosterol Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->wall Inhibit Glucan Synthase Flucytosine Flucytosine Flucytosine->dna_rna Inhibit Synthesis New_Compound Investigational Compound X New_Compound->wall Potential Target (e.g., cell wall stress)

Caption: Common Antifungal Drug Targets and Mechanisms.

By employing these standardized methods and clear data presentation formats, researchers can rigorously assess the potential for synergistic interactions between novel compounds and existing antifungal agents, paving the way for the development of more effective combination therapies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.